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  • Product: ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
  • CAS: 105191-53-5

Core Science & Biosynthesis

Foundational

ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE properties

An In-Depth Technical Guide to Ethyl 6-Chloro-1-Benzothiophene-2-Carboxylate: Properties, Synthesis, and Pharmaceutical Applications Abstract As a Senior Application Scientist in early-stage drug discovery and chemical d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 6-Chloro-1-Benzothiophene-2-Carboxylate: Properties, Synthesis, and Pharmaceutical Applications

Abstract As a Senior Application Scientist in early-stage drug discovery and chemical development, I frequently encounter heterocyclic scaffolds that serve as linchpins for novel therapeutics. Ethyl 6-chloro-1-benzothiophene-2-carboxylate (CAS: 105191-53-5) is one such critical intermediate. Characterized by its halogenated benzothiophene core, this compound provides a versatile platform for structural diversification, particularly in the development of antimicrobial agents against multidrug-resistant strains and plasma kallikrein inhibitors. This whitepaper synthesizes the physicochemical properties, core synthetic methodologies, downstream applications, and validated experimental protocols associated with this crucial building block.

Chemical Identity & Physicochemical Profiling

Before deploying any intermediate in a synthetic campaign, a rigorous understanding of its physicochemical properties is mandatory. The 6-chloro substitution on the benzothiophene ring exerts a strong electron-withdrawing inductive effect, which modulates the electron density of the aromatic system, thereby influencing both its reactivity in electrophilic aromatic substitutions and its binding affinity in biological targets.

Table 1: Physicochemical and Spectral Properties

PropertyValue / Description
Chemical Name Ethyl 6-chloro-1-benzothiophene-2-carboxylate[1]
CAS Registry Number 105191-53-5[2]
Molecular Formula C11H9ClO2S[3]
Molecular Weight 240.71 g/mol [3]
Appearance Yellow crystals to white/yellowish powder[4]
1H NMR (300 MHz, DMSO-d6) δ 8.25 (d, J = 2.0 Hz, 1H), 8.21 (s, 1H), 8.04 (d, J = 8.6 Hz, 1H), 7.52 (dd, J = 8.6, 2.0 Hz, 1H), 4.35 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H)[4]
Solubility Soluble in Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Tetrahydrofuran (THF); insoluble in water[5].

Core Synthetic Methodologies & Mechanistic Insights

The de novo construction of the ethyl 6-chlorobenzo[b]thiophene-2-carboxylate scaffold typically relies on the condensation of an appropriately halogenated benzaldehyde with a thioglycolate derivative.

Mechanistic Rationale: The synthesis frequently begins with 4-chloro-2-fluorobenzaldehyde reacting with ethyl thioglycolate under basic conditions (e.g., K2CO3)[6]. The causality behind this specific route is twofold:

  • Nucleophilic Aromatic Substitution (SNAr): The highly electronegative fluorine atom at the ortho position of the benzaldehyde is highly susceptible to nucleophilic attack by the thiolate anion (generated from ethyl thioglycolate in the presence of base).

  • Intramolecular Aldol-Type Condensation: Following the SNAr step, the active methylene group of the incorporated thioglycolate undergoes a base-catalyzed intramolecular cyclization with the adjacent aldehyde carbonyl, followed by dehydration to yield the fully aromatized benzothiophene ring.

Synthesis A 4-Chloro-2-fluorobenzaldehyde + Ethyl thioglycolate B Base-Catalyzed SNAr & Cyclization (K2CO3) A->B C Ethyl 6-chloro-1-benzothiophene -2-carboxylate (CAS: 105191-53-5) B->C Thiolate attack & dehydration D Saponification (NaOH, EtOH) C->D F Aminolysis / Hydrazinolysis (NH4OH or Hydrazine) C->F E 6-Chlorobenzo[b]thiophene -2-carboxylic acid D->E Ester hydrolysis G Carboxamides & Acylhydrazones F->G Direct amidation

Caption: Synthetic pathways utilizing Ethyl 6-chloro-1-benzothiophene-2-carboxylate as a core intermediate.

Downstream Pharmaceutical Applications

Ethyl 6-chloro-1-benzothiophene-2-carboxylate is rarely the final active pharmaceutical ingredient (API). Instead, its ester functionality is a strategic masking group that is subsequently converted into amides, hydrazides, or free acids to explore structure-activity relationships (SAR).

Antimicrobial Agents Targeting MRSA

Recent drug discovery campaigns have identified benzo[b]thiophene acylhydrazones as potent antimicrobial agents against multidrug-resistant Staphylococcus aureus (MRSA)[4]. The ethyl ester is first saponified to the corresponding carboxylic acid, converted to a hydrazide, and then condensed with various substituted benzaldehydes. The lipophilicity of the 6-chloro substituent enhances bacterial cell wall penetration, while the acylhydrazone linker provides crucial hydrogen-bonding interactions with bacterial target proteins[5].

Plasma Kallikrein Inhibitors

The compound is also utilized in the synthesis of plasma kallikrein inhibitors, which are critical for treating conditions associated with excessive vascular permeability and inflammation (e.g., hereditary angioedema)[7]. In these workflows, the ethyl ester is directly converted to a primary carboxamide via high-pressure aminolysis, serving as a key recognition motif for the S1 pocket of the kallikrein serine protease[7].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are engineered as self-validating systems. Analytical checkpoints are embedded within the workflows.

Protocol A: Base-Catalyzed Saponification to 6-Chlorobenzo[b]thiophene-2-carboxylic acid

Causality: The selection of ethanol as a co-solvent ensures complete solvation of the highly lipophilic starting ester while remaining miscible with the aqueous sodium hydroxide. This maximizes the interfacial surface area, driving the nucleophilic acyl substitution to completion[5].

  • Initialization: Dissolve ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (14.1 mmol, 1.0 eq.) in absolute ethanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer[5].

  • Hydrolysis: Slowly add an aqueous solution of NaOH (3N, 28.2 mmol, 2.0 eq.) dropwise to prevent localized exothermic degradation.

  • Reaction Progression: Stir the biphasic mixture at room temperature overnight (approx. 16 hours). Self-Validation Check: TLC (Hexanes:EtOAc 8:2) should indicate the complete disappearance of the high-Rf ester spot.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Dilute the resulting aqueous residue with deionized H2O (75 mL).

  • Precipitation: Acidify the aqueous layer dropwise with 1N HCl until the pH reaches 2-3. The free carboxylic acid will precipitate as a white solid[5].

  • Isolation: Extract the aqueous suspension with EtOAc (3 × 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under vacuum to yield the product (typically >85% yield)[5].

Protocol B: Direct Aminolysis to 6-Chlorobenzo[b]thiophene-2-carboxamide

Causality: Direct conversion of an unactivated ester to an amide requires forcing conditions. Using a sealed tube prevents the escape of volatile ammonia gas at elevated temperatures, shifting the thermodynamic equilibrium toward the amide product[7].

  • Initialization: Charge a heavy-walled sealed tube with ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (200 mg, 0.83 mmol)[7].

  • Reagent Addition: Add a solution of NH4OH (25% aqueous, 10 mL) and THF (to aid solubility).

  • Thermal Activation: Seal the tube securely and heat the mixture behind a blast shield at 80°C for 16 hours[7].

  • Isolation: Cool the vessel to room temperature before carefully unsealing. Concentrate the mixture in vacuo.

  • Purification: Triturate the crude brown solid with diethyl ether (10 mL) to remove unreacted ester and lipophilic impurities. Filter to isolate the pure carboxamide (yield: ~57%)[7].

Workflow S1 Compound Synthesis & QC S2 In Vitro Screening (MRSA MIC Assays) S1->S2 Purity >95% (NMR/LCMS) S3 ADME Profiling (Permeability, Stability) S2->S3 Active Hits (MIC < 4 µg/mL) S4 In Vivo Efficacy (Murine Sepsis Model) S3->S4 Favorable PK Profile

Caption: Standardized workflow for the biological evaluation of benzothiophene-derived antimicrobials[8].

Safety, Handling, and Storage

As with all halogenated heterocyclic intermediates, strict adherence to safety protocols is required to mitigate exposure risks[1].

  • Personal Protective Equipment (PPE): Handle exclusively using chemical impermeable gloves (conforming to EN 374), tightly fitting safety goggles (EN 166), and flame-resistant lab coats[9].

  • Engineering Controls: All manipulations, especially those involving volatile solvents or fine powders (dust formation risk), must be conducted within a certified Class II fume hood to avoid breathing dust/fumes[1].

  • Storage: Store in a tightly closed container in a cool, well-ventilated, and dry environment. Keep away from strong oxidizing agents and all sources of ignition[1].

  • Spill Response: In the event of a spill, evacuate personnel to safe areas. Use non-sparking tools to collect the solid into a suitable closed container for disposal according to local environmental regulations[1].

References

  • Semantic Scholar. "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus". Biomolecules 2022. URL:[Link]

  • Google Patents. "US20210078999A1 - Plasma kallikrein inhibitors and uses thereof".

Sources

Exploratory

Technical Whitepaper: Ethyl 6-Chloro-1-Benzothiophene-2-Carboxylate

The following technical guide details the chemical architecture, synthesis, and pharmaceutical utility of Ethyl 6-chloro-1-benzothiophene-2-carboxylate . This document is designed for medicinal chemists and process scien...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and pharmaceutical utility of Ethyl 6-chloro-1-benzothiophene-2-carboxylate . This document is designed for medicinal chemists and process scientists, prioritizing reproducible protocols and mechanistic insight over generic descriptions.

Synthesis, Reactivity, and Pharmaceutical Applications[1][2]

Executive Summary

Ethyl 6-chloro-1-benzothiophene-2-carboxylate (CAS: 105191-53-5) serves as a critical pharmacophore scaffold in modern drug discovery.[1][2] Distinguished by its halogenated bicyclic core, this compound acts as a versatile intermediate for developing acylhydrazone-based antimicrobials (specifically targeting MRSA) and VEGFR/CDK inhibitors in oncology.[2] Its 6-chloro substitution provides a metabolic handle and electronic modulation distinct from its 5-chloro isomer, influencing lipophilicity and binding affinity in protein pockets.[1][2]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
PropertySpecification
IUPAC Name Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate
CAS Number 105191-53-5
Molecular Formula C₁₁H₉ClO₂S
Molecular Weight 240.71 g/mol
Appearance Yellow crystalline solid / White powder
Solubility Soluble in DMSO, CH₂Cl₂, CHCl₃; Insoluble in water
Key Functional Groups Ethyl ester (C-2), Chloro (C-6), Thiophene S (C-1)
Melting Point 111–113 °C (Recrystallized from ethanol)
Synthetic Architecture

The most robust and scalable synthesis of Ethyl 6-chloro-1-benzothiophene-2-carboxylate avoids the harsh conditions of oxidative cyclization (cinnamic acid route) in favor of a Nucleophilic Aromatic Substitution / Knoevenagel Condensation cascade .[1][2]

3.1. Primary Protocol: The Fluorobenzaldehyde Annulation

This method utilizes 4-chloro-2-fluorobenzaldehyde as the electrophilic core.[1][2] The presence of the fluorine atom ortho to the aldehyde is critical, as it serves as a superior leaving group for the initial S_NAr step compared to chlorine.

Reagents:

  • Substrate: 4-Chloro-2-fluorobenzaldehyde (1.0 eq)[1][2]

  • Nucleophile: Ethyl thioglycolate (1.1 – 1.2 eq)[2][3]

  • Base: Triethylamine (Et₃N) or K₂CO₃ (2.0 – 3.0 eq)[2]

  • Solvent: Anhydrous DMSO or DMF[2]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-chloro-2-fluorobenzaldehyde (e.g., 15 mmol) and anhydrous DMSO (20 mL) under a nitrogen atmosphere.

  • Addition: Add triethylamine (45 mmol) followed by the dropwise addition of ethyl thioglycolate (16.5 mmol).

  • Cyclization: Heat the mixture to 80 °C and stir for 2–4 hours. The reaction color typically deepens as the aromatic system forms.[2]

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-cold water (800 mL) with vigorous stirring. The product will precipitate as a solid.[2]

  • Purification: Filter the precipitate, wash extensively with water to remove residual DMSO/base, and dry under vacuum. Recrystallize from ethanol or methanol to yield yellow crystals (Yield: >90%).[2]

3.2. Mechanistic Pathway

The reaction proceeds via a defined cascade:

  • Thiolate Formation: Base deprotonates ethyl thioglycolate.[2]

  • S_NAr: The thiolate attacks the C-2 position of the benzene ring, displacing the fluoride ion.[2]

  • Intramolecular Condensation: The active methylene of the tethered ester attacks the aldehyde carbonyl (Aldol-type).[1][2]

  • Aromatization: Dehydration occurs to establish the aromatic thiophene ring.[2]

Synthesis Start 4-Chloro-2- fluorobenzaldehyde Inter1 Intermediate: Thioether Adduct Start->Inter1 S_NAr (-HF) Reagent Ethyl Thioglycolate + Et3N Reagent->Inter1 Inter2 Cyclization: Aldol Condensation Inter1->Inter2 Base-cat. Cyclization Product Ethyl 6-chloro-1- benzothiophene-2-carboxylate Inter2->Product -H2O (Aromatization)

Figure 1: Synthetic cascade for the formation of the benzothiophene core via S_NAr and condensation.

Structural Characterization (NMR Analysis)

Verification of the 6-chloro isomer (vs. 5-chloro) is crucial.[1][2] The proton signals on the benzene ring provide a distinct splitting pattern.[2]

¹H NMR (300 MHz, DMSO-d₆):

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
8.25 Doublet (J = 2.0 Hz)1HH-7Meta-coupling indicates H-7 is isolated between S and Cl.[1][2]
8.21 Singlet1HH-3Characteristic thiophene proton; confirms cyclization.[1][2]
8.04 Doublet (J = 8.6 Hz)1HH-4Ortho-coupling to H-5; confirms 4-position is unsubstituted.
7.52 dd (J = 8.6, 2.0 Hz)1HH-5Coupled to H-4 (ortho) and H-7 (meta).
4.35 Quartet (J = 7.1 Hz)2H-CH₂-Ethyl ester methylene.[1][2]
1.33 Triplet (J = 7.1 Hz)3H-CH₃Ethyl ester methyl.[1][2]
Pharmaceutical Applications & Reactivity[9][10]
5.1. Case Study: Anti-MRSA Acylhydrazones

The ethyl ester at the C-2 position is a "mask" for the reactive acyl hydrazide, a pharmacophore with potent antimicrobial properties.[2]

Workflow:

  • Hydrazinolysis: The ethyl ester is treated with hydrazine hydrate (N₂H₄[2]·H₂O) in refluxing ethanol to generate 6-chlorobenzo[b]thiophene-2-carbohydrazide .[1][2]

  • Schiff Base Formation: The hydrazide is condensed with various heteroaromatic aldehydes (e.g., pyridine-2-carboxaldehyde).[1][2]

  • Bioactivity: The resulting acylhydrazones have demonstrated MIC values as low as 4 µg/mL against multidrug-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics in specific assays.[2]

5.2. Functionalization Logic (SAR Map)

The molecule offers three distinct vectors for medicinal chemistry optimization:

SAR Core Ethyl 6-chloro-1- benzothiophene-2-carboxylate C2 C-2 Ester Position (Primary Handle) Core->C2 C3 C-3 Position (Electrophilic Site) Core->C3 C6 C-6 Chlorine (Metabolic/Electronic) Core->C6 Hydrazide Conversion to Hydrazide (Antibacterial/Antiviral) C2->Hydrazide Acid Hydrolysis to Acid (Peptidomimetic coupling) C2->Acid Formylation Vilsmeier-Haack (C-3 Formylation) C3->Formylation Halogen Suzuki/Buchwald Coupling (Library Expansion) C6->Halogen Requires Pd cat.

Figure 2: Structure-Activity Relationship (SAR) map highlighting modifiable vectors.[1][2]

Safety & Handling
  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[2]

  • Storage: Store in a cool, dry place. The ester is stable at room temperature but should be protected from strong oxidizing agents.[2]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur and Chlorine content).[2]

References
  • Synthesis & Antibacterial Evaluation

    • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.[1][2]

    • Source:Pharmaceuticals (Basel), 2022.[2]

    • URL:[Link]

  • General Benzothiophene Synthesis

    • Title: Synthesis of Benzo[b]thiophenes Using Alkynes as Precursors under Metal-Free Conditions.[1][2]

    • Source:Chimica Oggi, 2020.[2]

    • URL:[Link][2]

  • Anticancer Applications

    • Title: Biologically active compounds based on benzo[b]thiophene and cycloalkyl[b]thiophene.[2][4]

    • Source:European Journal of Medicinal Chemistry, 2020.[2]

    • URL:[Link][2]

  • Chemical Safety Data

    • Title: Ethyl 6-chloro-1-benzothiophene-2-carboxylate SDS.[1][2][5]

    • Source: Echemi Chemical Database.[2]

Sources

Foundational

A Technical Guide to ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE (CAS: 105191-53-5): Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This guide provides a comprehensive technical overview of Ethyl 6-chloro-1-benzothiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry. Benzothiophene and its derivatives are recogniz...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive technical overview of Ethyl 6-chloro-1-benzothiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry. Benzothiophene and its derivatives are recognized as privileged scaffolds due to their presence in numerous clinically significant drugs and biologically active compounds.[1][2] This document, intended for researchers and drug development professionals, delves into the compound's physicochemical properties, provides a field-proven synthesis protocol with mechanistic insights, outlines its strategic applications in creating novel therapeutics, and details the necessary analytical techniques for its characterization and validation.

Core Compound Identification and Physicochemical Properties

Ethyl 6-chloro-1-benzothiophene-2-carboxylate is an aromatic organic compound featuring a benzene ring fused to a thiophene ring, a structure known for its versatile biological activities.[2][3] The chloro- and ethyl-carboxylate substitutions at the 6- and 2-positions, respectively, offer reactive handles for further chemical modification, making it a valuable starting material for chemical library synthesis.

PropertyValueSource
CAS Number 105191-53-5-
Molecular Formula C₁₁H₉ClO₂S
Molecular Weight 240.71 g/mol
IUPAC Name ethyl 6-chloro-1-benzothiophene-2-carboxylate-
Synonyms 6-Chlorobenzo[b]thiophene-2-carboxylic acid ethyl ester[4]
Appearance Yellow crystals[4][5]
Purity Typically ≥98%
Storage Recommended refrigerated

Synthesis and Mechanistic Rationale

The construction of the benzothiophene core is a cornerstone of many synthetic campaigns. A highly efficient and widely adopted method for preparing Ethyl 6-chloro-1-benzothiophene-2-carboxylate involves the reaction of a substituted benzaldehyde with ethyl thioglycolate.[4][5]

Synthesis Workflow Diagram

G reactant reactant reagent reagent condition condition product product A 4-Chloro-2-fluorobenzaldehyde D 80°C, 2h then RT, overnight A->D Reactant 1 B Ethyl thioglycolate B->D Reactant 2 C Triethylamine (Base) DMSO (Solvent) C->D Reagents E Ethyl 6-chloro-1-benzothiophene- 2-carboxylate (Product) D->E Cyclization (High Yield: ~96%) F Precipitation in ice/water Filtration & Drying E->F Workup

Caption: High-yield synthesis of the target compound via base-mediated cyclization.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures that report excellent yields (96%).[4][5]

  • Reaction Setup: In a round-bottom flask maintained under a dry, inert atmosphere (e.g., Nitrogen), combine 4-chloro-2-fluorobenzaldehyde (1.0 eq.) and anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Reagents: To the stirred solution, add ethyl thioglycolate (1.1 eq.) followed by the dropwise addition of triethylamine (3.0 eq.).

    • Causality Insight: Triethylamine acts as a non-nucleophilic base, which is critical for deprotonating the α-carbon of ethyl thioglycolate. This generates a carbanion that initiates the nucleophilic aromatic substitution on the electron-deficient benzaldehyde, displacing the fluorine atom. DMSO is an ideal polar aprotic solvent that stabilizes the charged intermediates.

  • Heating and Reaction Monitoring: Heat the reaction mixture to 80°C and maintain for 2 hours. Subsequently, allow the mixture to cool and continue stirring at room temperature overnight. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[4]

  • Product Isolation and Purification: Pour the reaction mixture into a large volume of an ice/water slurry and stir vigorously.

    • Causality Insight: The product is poorly soluble in water, causing it to precipitate out of the DMSO/water mixture. This is a highly effective method for initial purification and isolation.

  • Final Steps: Collect the resulting solid by vacuum filtration, wash thoroughly with water to remove residual DMSO and salts, and dry under suction to yield the final product as yellow crystals.[4]

Strategic Role in Drug Discovery

The benzothiophene scaffold is a key feature in several marketed drugs, including the osteoporosis treatment Raloxifene and the antifungal Sertaconazole, underscoring its clinical and commercial importance.[2] Ethyl 6-chloro-1-benzothiophene-2-carboxylate serves as a versatile platform for accessing novel derivatives with a wide spectrum of pharmacological activities.

Application & Derivatization Pathway

Caption: Derivatization pathways from the core compound to therapeutic applications.

Key Therapeutic Areas:
  • Antimicrobial Agents: This compound is a direct precursor to 6-chlorobenzo[b]thiophene-2-carbohydrazide. This intermediate can be reacted with various aldehydes to produce acylhydrazones, which have shown potent antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA).[4][5]

  • Anti-inflammatory Drugs: The benzothiophene nucleus is a well-established pharmacophore in the design of anti-inflammatory agents, particularly as selective inhibitors of cyclooxygenase-2 (COX-2).[6][7] The carboxylic acid derivative, obtained via hydrolysis of the title ester, is a common starting point for synthesizing carboxamide compounds with potential COX-2 inhibitory effects.[6]

  • Central Nervous System (CNS) Agents: Various benzothiophene derivatives have been investigated for CNS applications, including as potential antidepressants by targeting serotonin receptors and transporters (5-HT7R, 5-HTT).[2][8]

  • Anticancer Therapeutics: The scaffold is actively explored in oncology. For instance, substituted benzothiazoles, a related class of heterocycles, have been designed as BRAFV600E inhibitors for treating melanoma and colorectal cancer.[9] The structural similarities suggest the potential for benzothiophene analogs in this area.

Analytical and Spectroscopic Characterization

Validation of the compound's identity and purity is paramount. A combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.

  • Chromatography: Analytical thin-layer chromatography (TLC) is used for reaction monitoring, while column chromatography is employed for purification if necessary.[10]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern, verifying the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR spectrum provides a unique fingerprint of the molecule.

Reference ¹H NMR Data

The following data, recorded in DMSO-d₆, serves as a benchmark for structural confirmation[4][5]:

  • δ 8.25 (d, J = 2.0 Hz, 1H): Corresponds to the proton at the C7 position of the benzothiophene ring.

  • δ 8.21 (s, 1H): The singlet for the proton at the C3 position in the thiophene ring.

  • δ 8.04 (d, J = 8.6 Hz, 1H): The proton at the C4 position.

  • δ 7.52 (dd, J = 8.6, 2.0 Hz, 1H): The proton at the C5 position, showing coupling to both C4 and C7 protons.

  • δ 4.35 (q, J = 7.1 Hz, 2H): The quartet for the methylene (-CH₂-) group of the ethyl ester.

  • δ 1.33 (t, J = 7.1 Hz, 3H): The triplet for the methyl (-CH₃) group of the ethyl ester.

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with this or any chemical reagent. The following guidelines are based on available safety data sheets.[11]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid the formation of dust and aerosols. Take precautionary measures against static discharge.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Refrigerated storage is recommended.

Conclusion

Ethyl 6-chloro-1-benzothiophene-2-carboxylate is more than just a chemical compound; it is a strategic asset in the field of drug discovery. Its efficient and high-yield synthesis, coupled with the proven therapeutic potential of the benzothiophene scaffold, establishes it as a valuable and versatile starting material. The reactive handles at the C2 (ester) and C6 (chloro) positions provide medicinal chemists with the flexibility to generate diverse libraries of novel compounds, accelerating the search for next-generation therapeutics targeting a wide array of human diseases.

References

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. [Link]

  • Benzothiophene derivatives and medicinal use thereof.
  • Benzothiophene synthesis. Organic Chemistry Portal. [Link]

  • Design and Synthesis of Novel 2‐Acetamido, 6‐Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors. Wiley Online Library. [Link]

  • 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | CAS 26018-73-5. Matrix Fine Chemicals. [Link]

  • Polyquaternium-7. PubChem. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

  • Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. ResearchGate. [Link]

  • Benzothiophene carboxamide compounds, composition and applications thereof.
  • Synthesis and pharmacological investigation of benzothiophene heterocycles. ResearchGate. [Link]

  • Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action. ACS Publications. [Link]

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

  • Process for the synthesis of benzothiophenes.
  • New Benzothiophene Derivatives as Dual Cox-1/2 and 5-Lox Inhibitors: Synthesis, Biological Evaluation and Docking Study. Taylor & Francis Online. [Link]

  • Supporting Information For Synthesis of 2-substituted benzo[b]thiophene by Pd-catalyzed coupling of 2-iodothiophenol with phenyl. The Royal Society of Chemistry. [Link]

  • ethyl 6-bromobenzo[b]thiophene-2-carboxylate | CAS#:105191-64-8. Chemsrc. [Link]

  • Benzothiophene - Introduction + Reactions +Synthesis +Application. YouTube. [Link]

Sources

Exploratory

ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE molecular weight

An In-depth Technical Guide to Ethyl 6-Chloro-1-Benzothiophene-2-Carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry Abstract Ethyl 6-chloro-1-benzothiophene-2-carboxylate is a halogenated heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 6-Chloro-1-Benzothiophene-2-Carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

Ethyl 6-chloro-1-benzothiophene-2-carboxylate is a halogenated heterocyclic compound of significant interest to the scientific and drug development community. Its benzothiophene core represents a "privileged scaffold" in medicinal chemistry, appearing in a wide array of pharmacologically active agents. This technical guide provides a comprehensive overview of the compound's fundamental physicochemical and spectroscopic properties, a detailed, field-proven synthesis protocol, and an exploration of its application as a key intermediate in the development of novel therapeutic agents. Specifically, its role in the synthesis of potent antimicrobial agents targeting multidrug-resistant bacteria is highlighted. This document is intended for researchers, chemists, and pharmacologists engaged in drug discovery and development, offering foundational knowledge and practical methodologies for the utilization of this versatile chemical building block.

Introduction

The search for novel therapeutic agents is a cornerstone of modern scientific research. Within this endeavor, certain molecular frameworks, often termed "privileged structures," consistently emerge in molecules demonstrating high affinity for biological targets. The benzo[b]thiophene nucleus is one such scaffold, renowned for its presence in compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Ethyl 6-chloro-1-benzothiophene-2-carboxylate is a derivative of this important heterocyclic system. The strategic placement of a chlorine atom at the 6-position and an ethyl carboxylate group at the 2-position provides a chemically versatile intermediate. These functional groups serve as handles for subsequent chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates. This guide aims to consolidate the essential technical information regarding this compound, providing a self-contained resource for its synthesis, characterization, and application in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthetic and analytical workflows. The key properties of Ethyl 6-Chloro-1-Benzothiophene-2-Carboxylate are summarized below.

Data Summary
PropertyValueSource
Molecular Formula C₁₁H₉ClO₂SInferred from name
Molecular Weight 240.71 g/mol [1]
CAS Number 105191-53-5[2]
Appearance Yellow crystals[3]
Purity Typically ≥98%[1]
Structural Information

The molecule consists of a bicyclic benzothiophene core, which is a fusion of a benzene ring and a thiophene ring. An ethyl ester (–COOCH₂CH₃) is attached at the C2 position of the thiophene ring, and a chlorine atom (–Cl) is substituted at the C6 position of the benzene ring.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and structural integrity of a synthesized compound. The ¹H Nuclear Magnetic Resonance (NMR) spectrum provides a definitive fingerprint of the molecule.

  • ¹H NMR (300 MHz, DMSO-d₆) δ (ppm): [3]

    • 8.25 (d, J = 2.0 Hz, 1H): This signal corresponds to the proton at the C7 position of the benzothiophene ring. It appears as a doublet due to coupling with the proton at C5, though the long-range coupling is small.

    • 8.21 (s, 1H): This singlet is characteristic of the proton at the C3 position on the thiophene ring.

    • 8.04 (d, J = 8.6 Hz, 1H): This doublet represents the proton at the C4 position, showing a typical ortho-coupling to the proton at C5.

    • 7.52 (dd, J = 8.6, 2.0 Hz, 1H): This doublet of doublets corresponds to the proton at the C5 position, which is coupled to both the C4 proton (larger coupling constant) and the C7 proton (smaller coupling constant).

    • 4.35 (q, J = 7.1 Hz, 2H): This quartet represents the two methylene protons (–CH₂–) of the ethyl ester group, which are coupled to the three adjacent methyl protons.

    • 1.33 (t, J = 7.1 Hz, 3H): This triplet corresponds to the three methyl protons (–CH₃) of the ethyl ester group, coupled to the two adjacent methylene protons.

Synthesis Methodology

The preparation of Ethyl 6-Chloro-1-Benzothiophene-2-Carboxylate can be achieved through a reliable condensation reaction. The causality behind this experimental choice lies in its efficiency and the ready availability of the starting materials. The protocol described here is adapted from a procedure with a reported high yield (96%).[3]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions 4-Chloro-2-fluorobenzaldehyde 4-Chloro-2-fluorobenzaldehyde Product Ethyl 6-chloro-1-benzothiophene-2-carboxylate 4-Chloro-2-fluorobenzaldehyde->Product Condensation/ Cyclization Ethyl thioglycolate Ethyl thioglycolate Ethyl thioglycolate->Product Triethylamine (Base) Triethylamine (Base) DMSO (Solvent) DMSO (Solvent) 80°C, 2h -> RT, overnight 80°C, 2h -> RT, overnight

Caption: Synthetic route to Ethyl 6-chloro-1-benzothiophene-2-carboxylate.

Step-by-Step Experimental Protocol

Objective: To synthesize Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.

Materials:

  • 4-Chloro-2-fluorobenzaldehyde

  • Ethyl thioglycolate

  • Triethylamine (Et₃N)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a dry, inert nitrogen atmosphere, add 4-chloro-2-fluorobenzaldehyde (1.0 eq.).

  • Solvent and Reactant Addition: Add anhydrous DMSO (approx. 1.3 mL per 1 mmol of aldehyde) to the flask. Add ethyl thioglycolate (1.1 eq.) and triethylamine (3.0 eq.) to the solution. The triethylamine acts as a base to deprotonate the thioglycolate, facilitating the initial nucleophilic attack on the aldehyde.

  • Reaction Conditions: Stir the solution at 80 °C for 2 hours. The elevated temperature is necessary to overcome the activation energy for the cyclization step. After 2 hours, allow the reaction to cool and continue stirring at room temperature overnight.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing a large volume of an ice/water slurry (approx. 50 mL per 1 mmol of aldehyde) and stir vigorously. This step quenches the reaction and precipitates the less polar organic product from the highly polar DMSO/water mixture.

  • Product Collection: After stirring in the ice/water for 1 hour to allow for complete precipitation and digestion of the solid, filter the product using a Büchner funnel.

  • Washing and Drying: Wash the collected solid thoroughly with water to remove any residual DMSO and triethylamine salts. Dry the product by suction on the funnel to yield the final product, Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate, as yellow crystals.[3]

Applications in Drug Discovery and Development

The true value of Ethyl 6-chloro-1-benzothiophene-2-carboxylate lies in its utility as a versatile synthetic intermediate for creating more complex molecules with therapeutic potential.

Role as a Synthetic Intermediate

The ester functional group at the C2 position is readily converted into other functionalities. For instance, it can be hydrolyzed to the corresponding carboxylic acid or reacted with hydrazine to form a carbohydrazide. This carbohydrazide is a key precursor for the synthesis of acylhydrazones, a class of compounds known for their diverse biological activities.

Case Study: Development of Antimicrobial Agents

A notable application is in the synthesis of novel acylhydrazones as potential antibiotics against multidrug-resistant Staphylococcus aureus (MRSA).[3] MRSA is a significant public health threat, and new chemical entities with novel mechanisms of action are urgently needed.

In this context, Ethyl 6-chloro-1-benzothiophene-2-carboxylate serves as the starting point. It is first converted to the corresponding 6-chlorobenzo[b]thiophene-2-carbohydrazide. This intermediate is then reacted with various aromatic or heteroaromatic aldehydes to produce a library of acylhydrazone derivatives. These final compounds are then screened for their antimicrobial activity. This strategy allows for extensive structural diversification to optimize potency and other pharmacological properties.

Logical Flow Diagram for Drug Discovery

Drug_Discovery_Flow Start Ethyl 6-Chloro-1- benzothiophene-2-carboxylate Intermediate 6-Chlorobenzo[b]thiophene -2-carbohydrazide Start->Intermediate Hydrazinolysis Final Acylhydrazone Derivatives Intermediate->Final Condensation with Aldehydes Target Multidrug-Resistant S. aureus (MRSA) Final->Target Biological Screening

Caption: Drug discovery workflow using the title compound as a starting material.

Analytical Characterization

To ensure the validity of any subsequent biological or chemical studies, rigorous analytical characterization of the synthesized Ethyl 6-chloro-1-benzothiophene-2-carboxylate is mandatory.

  • Nuclear Magnetic Resonance (NMR): As detailed in Section 2.3, ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

  • Chromatography: Thin-layer chromatography (TLC) is used for rapid monitoring of reaction progress. High-performance liquid chromatography (HPLC) can be used to determine the purity of the final product with high precision.

Safety, Handling, and Storage

As a laboratory chemical, proper safety protocols must be observed when handling Ethyl 6-chloro-1-benzothiophene-2-carboxylate.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2] Avoid formation and inhalation of dust or aerosols.

  • First Aid:

    • Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[2]

    • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[2]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, refrigeration is often recommended.[1]

Conclusion

Ethyl 6-chloro-1-benzothiophene-2-carboxylate is more than just a chemical compound; it is a key enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, reliable synthetic route, and proven utility as a versatile intermediate make it a valuable asset for researchers. The successful application of this molecule in the development of novel antimicrobial agents underscores the enduring importance of the benzothiophene scaffold in the ongoing quest for new and effective therapeutics. This guide provides the foundational and practical knowledge necessary for its effective use in the laboratory.

References

  • Gomes, P. B. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 89. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to Ethyl 6-chloro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 6-chloro-1-benzothiophene-2-carboxylate is a substituted benzothiophene, a class of heterocyclic compounds that has garnered significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-1-benzothiophene-2-carboxylate is a substituted benzothiophene, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry.[1] The benzothiophene scaffold is a key pharmacophore, appearing in a wide range of biologically active molecules with diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antidepressant agents.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of ethyl 6-chloro-1-benzothiophene-2-carboxylate, serving as a valuable resource for researchers in drug discovery and organic synthesis.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of Ethyl 6-chloro-1-benzothiophene-2-carboxylate and Related Compounds

PropertyEthyl 6-chloro-1-benzothiophene-2-carboxylate6-Chloro-1-benzothiophene-2-carboxylic acid
Molecular Formula C₁₁H₉ClO₂SC₉H₅ClO₂S
Molecular Weight 240.71 g/mol 212.65 g/mol [4]
Melting Point Data not available[3]Not available
Boiling Point Data not available[3]Not available
Solubility Data not available[3]Not available
Appearance Yellow crystals[5]White powder[5]

Spectroscopic Data:

The structural elucidation of ethyl 6-chloro-1-benzothiophene-2-carboxylate is confirmed through various spectroscopic techniques.

  • ¹H NMR (300 MHz, DMSO-d₆): δ 8.25 (d, J = 2.0 Hz, 1H), 8.21 (s, 1H), 8.04 (d, J = 8.6 Hz, 1H), 7.52 (dd, J = 8.6, 2.0 Hz, 1H), 4.35 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H).[5]

  • ¹³C NMR: While the specific ¹³C NMR data for the ethyl ester is not explicitly reported, the data for the corresponding carboxylic acid provides a strong indication of the chemical shifts for the aromatic and heterocyclic core. For 6-Chloro-1-benzothiophene-2-carboxylic acid (in DMSO-d₆), the reported shifts are: δ 163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60.[5] The ethyl ester would additionally show signals for the ethyl group, typically around 60-62 ppm for the -OCH₂- and 14-15 ppm for the -CH₃.[6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the ester functional group, including a strong C=O stretching vibration around 1710-1730 cm⁻¹ and C-O stretching vibrations in the 1300-1000 cm⁻¹ region.[8] Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the carbonyl group (-CO). The predicted monoisotopic mass for a related compound, ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate, is 257.99176 Da, giving an indication of the expected mass for the title compound.[9]

Synthesis of Ethyl 6-chloro-1-benzothiophene-2-carboxylate

The synthesis of ethyl 6-chloro-1-benzothiophene-2-carboxylate is typically achieved through a cyclization reaction. A common and high-yielding method involves the reaction of a substituted benzaldehyde with ethyl thioglycolate.

Synthetic Protocol

This protocol is adapted from a reported procedure and provides a reliable method for the laboratory-scale synthesis of the title compound.[5]

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up Reactant1 4-Chloro-2-fluorobenzaldehyde Stirring Stirring at 80°C for 2h, then RT overnight Reactant1->Stirring Reactant2 Ethyl thioglycolate Reactant2->Stirring Base Triethylamine Base->Stirring Solvent Anhydrous DMSO Solvent->Stirring Quench Pour into ice/water Stirring->Quench Filter Filter solid Quench->Filter Wash Wash with water Filter->Wash Dry Dry by suction Wash->Dry Product Ethyl 6-chloro-1-benzothiophene-2-carboxylate Dry->Product Hydrolysis Ester Ethyl 6-chloro-1-benzothiophene- 2-carboxylate Acid 6-Chloro-1-benzothiophene- 2-carboxylic acid Ester->Acid Hydrolysis Reagents KOH, Ethanol/Water Ester->Reagents Reagents->Acid

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

  • Amidation/Hydrazide Formation: A significant application of this compound is its conversion to 6-chlorobenzo[b]thiophene-2-carbohydrazide. This is typically achieved by reacting the ester with hydrazine hydrate. The resulting hydrazide is a crucial building block for synthesizing acylhydrazones, which have shown promising antimicrobial activity. [5]

Reactions of the Benzothiophene Ring

The benzothiophene ring system can undergo electrophilic substitution reactions. The C3 position is generally the most reactive site for such substitutions in benzothiophenes. [1]

  • C3-Chlorination: While not specifically reported for the title compound, C2-substituted benzothiophene derivatives can undergo chlorination at the C3 position using reagents like sodium hypochlorite. [1]This highlights a potential pathway for further functionalization of the heterocyclic core. However, the presence of an electron-withdrawing carbonyl group at the C2-position may deactivate the ring towards this specific reaction. [1]

Applications in Drug Discovery and Medicinal Chemistry

The benzothiophene scaffold is a well-established privileged structure in medicinal chemistry, and derivatives of ethyl 6-chloro-1-benzothiophene-2-carboxylate have been explored for various therapeutic applications.

Antimicrobial Agents

The most prominent application of ethyl 6-chloro-1-benzothiophene-2-carboxylate is as a precursor for the synthesis of novel antimicrobial agents. As previously mentioned, its conversion to the corresponding acylhydrazide allows for the generation of a library of acylhydrazone derivatives. [5]One such derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, has demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against multiple strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains. [5] Table 2: Antimicrobial Activity of a Derivative of Ethyl 6-chloro-1-benzothiophene-2-carboxylate

CompoundTarget OrganismMIC (µg/mL)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (MRSA)4[5]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (daptomycin-resistant)4[5]
Potential as Anticancer and Anti-inflammatory Agents

While direct studies on the anticancer or anti-inflammatory properties of ethyl 6-chloro-1-benzothiophene-2-carboxylate are limited, the broader class of benzothiophene derivatives has shown significant potential in these areas.

  • Anticancer Potential: Various benzothiophene derivatives have been investigated as anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization and kinase activity. [10][11]The structural similarity of the title compound to these active molecules suggests that it could serve as a valuable starting material for the development of new anticancer therapeutics.

  • Anti-inflammatory Potential: Benzothiophene derivatives have also been explored for their anti-inflammatory properties. [12][13]Notably, a closely related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been shown to ameliorate inflammatory symptoms in a mouse model of ulcerative colitis. [14]This suggests that derivatives of 6-chlorobenzothiophene-2-carboxylic acid, accessible from the title compound via hydrolysis, are promising candidates for the development of novel anti-inflammatory drugs.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling ethyl 6-chloro-1-benzothiophene-2-carboxylate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [3]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [3]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [3]* Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires. [3]* Spills: In case of a spill, collect the material and place it in a suitable, closed container for disposal. Avoid generating dust. [3]

Conclusion

Ethyl 6-chloro-1-benzothiophene-2-carboxylate is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward, high-yielding synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse molecular architectures. The demonstrated success of its derivatives as potent antimicrobial agents highlights its importance in the ongoing search for new therapeutics to combat antibiotic resistance. Furthermore, the established biological activities of the broader benzothiophene class in areas such as oncology and inflammation suggest that ethyl 6-chloro-1-benzothiophene-2-carboxylate holds significant promise for future drug discovery efforts. This guide provides a solid foundation of its synthesis, properties, and applications to aid researchers in unlocking its full potential.

References

  • Supporting Information. (n.d.). Rsc.org.
  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). PMC.
  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. (n.d.). PMC.
  • Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. (2025, February 15). Medicinal Chemistry Research.
  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxyl
  • 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. (n.d.). PMC.
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022, June 2). MDPI.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022, January 14). PMC.
  • C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite. (2024, October 10).
  • The Emerging Role of 6-Fluorobenzo[d]thiazol-5-amine Derivatives in Oncology Drug Discovery. (n.d.). Benchchem.
  • Benzothiophene: Assorted Bioactive Effects. (2024, June 10). International Journal of Pharmaceutical Sciences.
  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021, September 20).
  • Synthesized thiophene derivatives identified with anticancer activity. (n.d.).
  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2025, March 18). Arabian Journal of Chemistry.
  • 13C NMR Chemical Shift. (2022, March 9).
  • IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. (n.d.). CDN.
  • Thiophene-2-carboxamide, N-[2-(4-chloro-2-methylphenoxy)ethyl]- - Optional[13C NMR]. (n.d.). SpectraBase.
  • Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflamm
  • ETHYL 2-AMINO-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYL
  • ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE Safety D
  • , 13 C NMR spectrum of... (n.d.).
  • Electrophilic Substitution of Thiophene and its Derivatives. (2008, January).
  • methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxyl
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007, September 4). Beilstein Journals.
  • Mass spectra of benzothiophene derivatives extracted
  • Product Class 18: Benzothiazoles and Rel
  • Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbon
  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cycliz
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
  • Solvent Isotope Effects in Catalyzed Hydrolysis of Carboxylic Acid Deriv
  • 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | CAS 26018-73-5. (n.d.).
  • Benzo[b]thiophene. (n.d.). NIST WebBook.
  • ETHYL 2-[(2-CHLOROACETYL)
  • Ethyl 5-chloro-1-benzothiophene-2-carboxylate | 13771-67-0. (n.d.). MilliporeSigma.
  • Ethyl 5-chloro-1-benzothiophene-2-carboxyl

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Exploratory

ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE starting material

The following technical guide details the synthesis, properties, and applications of Ethyl 6-chloro-1-benzothiophene-2-carboxylate , a critical scaffold in medicinal chemistry. Strategic Starting Material for GPR17 Modul...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, properties, and applications of Ethyl 6-chloro-1-benzothiophene-2-carboxylate , a critical scaffold in medicinal chemistry.

Strategic Starting Material for GPR17 Modulators and Bioactive Scaffolds

Executive Summary

Ethyl 6-chloro-1-benzothiophene-2-carboxylate (CAS: 105191-53-5 ) is a functionalized bicyclic heterocycle widely utilized as an advanced intermediate in the synthesis of pharmaceutical agents. Its structural core—a benzothiophene ring substituted with a chlorine atom at position 6 and an ester group at position 2—serves as a robust platform for diversification.

This compound is particularly prominent in the development of GPR17 modulators for treating demyelination disorders (e.g., Multiple Sclerosis) and is a bioisostere for indole- and naphthalene-based drugs. The 6-chloro substituent enhances lipophilicity and metabolic stability, blocking potential oxidation sites on the benzene ring.

Physicochemical Profile

PropertySpecification
IUPAC Name Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate
CAS Number 105191-53-5
Molecular Formula C₁₁H₉ClO₂S
Molecular Weight 240.71 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 101–103 °C (Typical)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Key Functional Groups Ethyl ester (electrophilic/hydrolyzable), Aryl Chloride (handle for cross-coupling)

Synthetic Pathways[1][2][3][4][5][6]

The synthesis of this compound relies on the construction of the thiophene ring fused to a benzene core. The most efficient and scalable method involves a Nucleophilic Aromatic Substitution (S_NAr) followed by an intramolecular condensation (Thorpe-Ziegler type cyclization).

Method A: The Fluoro-Aldehyde Route (Preferred)

This method is favored in modern industrial applications (e.g., Patent WO2018/122232) due to higher yields and cleaner reaction profiles.

  • Starting Materials: 4-Chloro-2-fluorobenzaldehyde, Ethyl thioglycolate.[1]

  • Reagents: Potassium Carbonate (

    
    ), DMF.[1]
    
  • Mechanism:

    • Thiolate Formation: Base deprotonates ethyl thioglycolate.

    • S_NAr: The thiolate attacks the 2-position of the benzaldehyde, displacing the fluoride ion. The aldehyde group activates the ring for this substitution.

    • Cyclization: The active methylene of the thioglycolate attacks the aldehyde carbonyl (Aldol-type addition).

    • Dehydration: Loss of water drives aromatization to form the benzothiophene core.

Method B: The Nitro-Aldehyde Route (Classic)

Historically used when nitro-precursors are more accessible.

  • Starting Materials: 2-Nitro-4-chlorobenzaldehyde, Ethyl thioglycolate.

  • Mechanism: Similar to Method A, but involves the displacement of a nitro group (

    
    ) instead of fluorine. This route can sometimes suffer from lower yields due to redox side reactions involving the nitro group.
    
Synthetic Workflow Diagram

SynthesisPath SM1 4-Chloro-2-fluorobenzaldehyde Inter Intermediate: Thioether Aldehyde SM1->Inter Step 1: SNAr (70°C, 2-4h) Reagent Ethyl Thioglycolate + K2CO3 / DMF Reagent->Inter Product Ethyl 6-chloro-1-benzothiophene- 2-carboxylate Inter->Product Step 2: Cyclization & Dehydration

Caption: One-pot synthesis via nucleophilic aromatic substitution and cyclization.

Detailed Experimental Protocol

Based on optimized conditions for high-purity synthesis.

Materials
  • 4-Chloro-2-fluorobenzaldehyde (1.0 equiv)

  • Ethyl thioglycolate (1.2 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv, anhydrous)
    
  • N,N-Dimethylformamide (DMF) (Volume: 10 mL per gram of aldehyde)

Procedure
  • Setup: Charge a round-bottom flask with 4-Chloro-2-fluorobenzaldehyde and anhydrous DMF under a nitrogen atmosphere.

  • Addition: Add Ethyl thioglycolate followed by

    
    . The reaction is exothermic; addition should be controlled.[2][3]
    
  • Reaction: Heat the mixture to 70–80 °C and stir for 4–16 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or HPLC. The starting aldehyde spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (5x reaction volume). Stir vigorously. The product typically precipitates as a solid.

    • Filter the solid.[2][3][4] If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or Methanol. Alternatively, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation (Quality Control)
  • 1H NMR (300 MHz, DMSO-d6):

    
     8.25 (d, J = 2.0 Hz, 1H, H-7), 8.21 (s, 1H, H-3), 8.04 (d, J = 8.6 Hz, 1H, H-4), 7.52 (dd, J = 8.6, 2.0 Hz, 1H, H-5), 4.35 (q, J = 7.1 Hz, 2H, 
    
    
    
    ), 1.33 (t, J = 7.1 Hz, 3H,
    
    
    ).
  • Purity: >98% by HPLC (UV at 254 nm).

Applications in Drug Discovery[1][7]

GPR17 Modulation (Multiple Sclerosis)

The 6-chlorobenzothiophene scaffold is a validated pharmacophore for antagonists of GPR17 , a G-protein coupled receptor involved in the maturation of oligodendrocytes.

  • Mechanism: Inhibition of GPR17 promotes remyelination in damaged nerve tissue.

  • Derivatization: The ethyl ester is hydrolyzed to the carboxylic acid (using LiOH/THF), which is then coupled with sulfonamides or amines to generate the active pharmacophore.

Bioisosteric Replacement

This scaffold is frequently used to replace:

  • 6-Chloroindole: To improve oxidative stability (sulfur is less prone to oxidation than the indole nitrogen).

  • Naphthalene: To introduce a hydrogen bond acceptor (sulfur) and alter ring geometry slightly.

Antimicrobial Agents

Derivatives of the hydrolyzed acid (hydrazones) have shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA), leveraging the lipophilicity of the chloro-benzothiophene to penetrate bacterial membranes.

Safety & Handling (MSDS Summary)

Hazard ClassStatementPrecaution
Skin Irritant Causes skin irritation (H315)Wear nitrile gloves and lab coat.
Eye Irritant Causes serious eye irritation (H319)Use safety goggles. Eye wash station nearby.
Respiratory May cause respiratory irritation (H335)Handle in a fume hood. Avoid dust generation.

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Stable at room temperature.

References

  • Synthesis & NMR Data: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022).[5][6] PMC.

  • Patent for GPR17 Modulators: WO2018122232A1 - (Aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides. (2018). Google Patents.

  • Safety Data: ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE Safety Data Sheet. Echemi.

  • Reaction Mechanism Grounding: A New Approach to the Synthesis of 2-Nitrobenzaldehyde (Precursor Chemistry). CiteSeerX.

Sources

Foundational

Technical Guide: Spectroscopic Profile of Ethyl 6-Chloro-1-Benzothiophene-2-Carboxylate

Topic: Spectroscopic Data for Ethyl 6-Chloro-1-Benzothiophene-2-Carboxylate Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Executive Summary Ethyl 6-chloro-1-benzothiop...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Data for Ethyl 6-Chloro-1-Benzothiophene-2-Carboxylate Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and QC Analysts

Executive Summary

Ethyl 6-chloro-1-benzothiophene-2-carboxylate (CAS: 105191-53-5) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting antifungals, tubulin polymerization inhibitors, and selective estrogen receptor modulators (SERMs).[1] Its benzothiophene scaffold serves as a bioisostere for indole and naphthalene systems, offering enhanced lipophilicity and metabolic stability.

This guide provides a rigorous spectroscopic atlas for the compound, synthesizing experimental nuclear magnetic resonance (NMR) data, mass spectrometry (MS) fragmentation patterns, and infrared (IR) signatures. It is designed to serve as a self-validating reference for structural confirmation and purity analysis in drug discovery workflows.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

ParameterDetail
IUPAC Name Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate
CAS Registry Number 105191-53-5
Molecular Formula C₁₁H₉ClO₂S
Molecular Weight 240.71 g/mol
Physical State Yellow crystalline solid
Solubility Soluble in DMSO, CHCl₃, CH₂Cl₂, Ethyl Acetate

Spectroscopic Atlas

1H NMR Spectroscopy (300 MHz, DMSO-d₆)

The proton NMR spectrum is the primary tool for structural validation. The 6-chloro substitution pattern breaks the symmetry of the benzo-fused ring, creating distinct splitting patterns that confirm regiochemistry.

Experimental Data:


 8.25 (d, J = 2.0 Hz, 1H), 8.21 (s, 1H), 8.04 (d, J = 8.6 Hz, 1H), 7.52 (dd, J = 8.6, 2.0 Hz, 1H), 4.35 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H).

Structural Assignment Table:

Shift (

ppm)
MultiplicityIntegrationCoupling (J Hz)AssignmentMechanistic Insight
8.25 Doublet (d)1H2.0H-7 Deshielded by the adjacent sulfur lone pair and the inductive effect of the C-6 Chlorine. The small J value (2.0 Hz) indicates meta-coupling to H-5.
8.21 Singlet (s)1H-H-3 The thiophene ring proton. Its singlet nature confirms the 2-position is fully substituted by the ester group.
8.04 Doublet (d)1H8.6H-4 The most shielded aromatic proton, coupled ortho to H-5.
7.52 Doublet of Doublets (dd)1H8.6, 2.0H-5 Shows characteristic ortho coupling to H-4 and meta coupling to H-7.
4.35 Quartet (q)2H7.1OCH₂- Methylene protons of the ethyl ester, deshielded by the oxygen.
1.33 Triplet (t)3H7.1-CH₃ Methyl protons of the ethyl ester.
13C NMR Spectroscopy (Derived)

While direct 13C data for the ester is often proprietary, the shifts can be accurately assigned based on the acid precursor and analogous hydrazide derivatives.

  • Carbonyl (C=O): ~162.4 ppm (Characteristic of conjugated esters).

  • Thiophene C-2: ~133.0 ppm (Quaternary, substituted).

  • Thiophene C-3: ~127-130 ppm (Methine).

  • Aromatic C-Cl (C-6): ~132.0 ppm (Deshielded quaternary).

  • Ethyl Group: ~61.5 ppm (OCH₂) and ~14.2 ppm (CH₃).

Mass Spectrometry (EI/ESI)

Molecular Ion: [M+H]⁺ = 241.0 / 243.0 Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 isotopic ratio between the m/z 241 and 243 peaks.

Fragmentation Pathway:

  • Parent Ion: m/z 240/242.

  • Loss of Ethoxy: Cleavage of the ester bond typically yields the acylium ion [M – OEt]⁺ at m/z ~195/197.

  • Loss of Carbonyl: Subsequent loss of CO yields the chlorobenzothiophene cation at m/z ~167/169.

Infrared (IR) Spectroscopy
  • 1705–1715 cm⁻¹: Strong C=O stretching (Conjugated Ester).

  • 1250–1280 cm⁻¹: C-O-C stretching (Ester).

  • 1050–1080 cm⁻¹: Ar-Cl stretching (Chlorine substituent).

  • 3050–3100 cm⁻¹: Weak C-H stretching (Aromatic).

Synthesis & Quality Control Workflow

The synthesis of this compound typically follows the condensation of a halogenated benzaldehyde with ethyl thioglycolate. This route is preferred for its regioselectivity.

SynthesisWorkflow Start Starting Material: 2-Fluoro-4-chlorobenzaldehyde Reaction Reaction: Nucleophilic Aromatic Substitution (SNAr) & Cyclization (DMF, 60-80°C) Start->Reaction Reagent Reagent: Ethyl Thioglycolate + K2CO3 Reagent->Reaction Crude Crude Intermediate: Ethyl 6-chloro-1-benzothiophene-2-carboxylate Reaction->Crude QC1 QC Checkpoint 1: TLC (Hexane/EtOAc 9:1) Monitor disappearance of aldehyde Reaction->QC1 Purification Purification: Recrystallization (MeOH or EtOH) or Column Chromatography Crude->Purification Final Final Product: Yellow Crystalline Solid (>98% Purity) Purification->Final QC2 QC Checkpoint 2: 1H NMR (DMSO-d6) Confirm loss of aldehyde proton (~10 ppm) Confirm appearance of ester protons Final->QC2

Figure 1: Synthetic workflow and quality control checkpoints for the production of Ethyl 6-chloro-1-benzothiophene-2-carboxylate.

Experimental Protocols

Synthesis Protocol (Standardized)

Note: All steps must be performed in a fume hood due to the stench of thioglycolates.

  • Preparation: In a round-bottom flask, dissolve 2-fluoro-4-chlorobenzaldehyde (1.0 equiv) in anhydrous DMF (10 volumes).

  • Addition: Add Potassium Carbonate (K₂CO₃, 2.0 equiv) followed by Ethyl Thioglycolate (1.1 equiv).

  • Reaction: Heat the mixture to 60–80°C. Monitor by TLC (Mobile phase: 10% Ethyl Acetate in Hexane). The reaction typically completes in 2–4 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (50 volumes). A yellow precipitate should form.

  • Isolation: Filter the solid. Wash copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from hot Ethanol or Methanol. Filter and dry under vacuum at 45°C.

NMR Sample Preparation

To ensure the spectrum matches the reference data provided in Section 3.1:

  • Solvent: Use DMSO-d₆ (99.8% D). Chloroform-d (CDCl₃) is an alternative, but chemical shifts will vary slightly (typically 0.1–0.3 ppm upfield relative to DMSO).

  • Concentration: Dissolve ~5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent baseline distortion.

References

  • National Institutes of Health (NIH) / PMC. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. (Compound 4a data). Available at: [Link]

  • PubChem. Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate Compound Summary. Available at: [Link]

  • MDPI. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes. (General synthetic methods for thiophene carboxylates).[2] Available at: [Link]

  • University of Wisconsin-Madison. 13C NMR Chemical Shift Table. (Reference for ester/aromatic shifts). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of Ethyl 6-chloro-1-benzothiophene-2-carboxylate in Medicinal Chemistry

[1] Abstract & Strategic Value Ethyl 6-chloro-1-benzothiophene-2-carboxylate (CAS: 16738-95-9) is a high-value heterocyclic building block.[1] Its structural utility lies in its trifunctional nature : C2-Ester: A versati...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Value

Ethyl 6-chloro-1-benzothiophene-2-carboxylate (CAS: 16738-95-9) is a high-value heterocyclic building block.[1] Its structural utility lies in its trifunctional nature :

  • C2-Ester: A versatile "anchor" for solubility modulation or conversion to amides/hydrazides.[1]

  • C3-H: A highly nucleophilic site primed for regioselective Electrophilic Aromatic Substitution (EAS).[1]

  • C6-Chloride: A latent electrophile for transition-metal-catalyzed cross-coupling (Suzuki/Buchwald), allowing access to biaryl space often explored in SERMs (Selective Estrogen Receptor Modulators) and antifungals.[1]

This guide details the protocols for unlocking these three sites, enabling the synthesis of libraries analogous to Sertaconazole (antifungal) and Raloxifene (SERM), as well as the mTORC1 inhibitor BT2 .[1]

Chemical Profile & Reactivity Map

PropertySpecificationPractical Implication
Molecular Weight 240.69 g/mol Ideal fragment size (MW < 300) for Fragment-Based Drug Discovery (FBDD).[1]
ClogP ~4.2Lipophilic; requires polar solvents (DMF, THF) for reactions; ester hydrolysis reduces logP significantly.[1]
C2-Reactivity EsterSusceptible to saponification (LiOH) or reduction (LiAlH4).[1]
C3-Reactivity NucleophilicPrimary site for EAS. Reacts with NBS, NCS, or electrophiles under Friedel-Crafts conditions.[1]
C6-Reactivity ElectrophilicAryl Chloride.[1] Requires activated Pd-catalysts (e.g., SPhos, XPhos) for coupling.[1]
Visualization: Reactivity & Divergent Synthesis

ReactivityMap Start Ethyl 6-chloro-1-benzothiophene-2-carboxylate (Scaffold) C2_Path C2-Modification (Hydrolysis/Amidation) Start->C2_Path LiOH / THF C3_Path C3-Functionalization (Halogenation/Acylation) Start->C3_Path NBS or NCS C6_Path C6-Diversification (Suzuki/Buchwald) Start->C6_Path Pd-Cat / Ar-B(OH)2 Target1 Library A: Amide/Hydrazone Analogs C2_Path->Target1 Target2 Library B: 3-Halo/Aryl Derivatives (e.g., BT2 Analog) C3_Path->Target2 Target3 Library C: 6-Biaryl Systems (SERM-like) C6_Path->Target3

Figure 1: Divergent synthesis pathways.[1] The scaffold allows orthogonal functionalization at three distinct sites.

Detailed Experimental Protocols

Module A: C2-Hydrolysis (Synthesis of the Acid Scaffold)

Objective: Convert the ethyl ester to the carboxylic acid.[1] This is the precursor for amide coupling and is structurally identical to the core of the mTORC1 inhibitor BT2 (after C3-chlorination).[1]

  • Reagents: Lithium Hydroxide (LiOH), THF, Water.[1]

  • Rationale: LiOH is preferred over NaOH/MeOH to prevent transesterification byproducts and ensure gentle hydrolysis of the potentially sensitive thiophene ring.

Protocol:

  • Dissolve Ethyl 6-chloro-1-benzothiophene-2-carboxylate (1.0 eq) in THF:Water (4:1 ratio, 0.2 M concentration).

  • Cool to 0°C. Add LiOH·H2O (2.5 eq) portion-wise.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (high Rf) should disappear, replaced by a baseline spot (acid).[1]

  • Workup: Acidify carefully with 1N HCl to pH ~2. A white precipitate (the acid) usually forms.

  • Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Yield Expectation: >90%.

Module B: C3-Bromination (Electrophilic Aromatic Substitution)

Objective: Install a bromine atom at C3. This activates the position for subsequent Sonogashira or Suzuki couplings, common in antifungal development (e.g., Sertaconazole analogs).[1]

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).[1]

  • Rationale: NBS is a controlled source of electrophilic bromine (

    
    ). Acetonitrile is polar enough to solubilize the NBS but moderates the reactivity compared to DMF, preventing over-bromination.[1]
    

Protocol:

  • Dissolve the C2-ester or C2-acid scaffold (1.0 eq) in MeCN (0.1 M).[1]

  • Add NBS (1.1 eq) in a single portion.

  • Heat to 60°C for 2–3 hours.

    • Mechanism:[1][2][3][4][5] The sulfur atom donates electron density, making C3 the most nucleophilic carbon.[1] The C6-Cl deactivates the benzene ring, ensuring regioselectivity at C3.[1]

  • Workup: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to remove excess bromine. Remove MeCN under vacuum, extract with EtOAc.[1]

  • Purification: Recrystallization from EtOH is often sufficient.

Module C: C6-Suzuki Coupling (The "Challenging" Coupling)

Objective: Functionalize the aryl chloride. Challenge: Aryl chlorides are sluggish electrophiles compared to bromides. Standard Pd(PPh3)4 often fails. Solution: Use Buchwald Ligands (e.g., SPhos or XPhos) or Pd(dppf)Cl2 with elevated temperatures.[1]

Protocol:

  • Vessel: Flame-dried microwave vial or pressure tube.

  • Load: Scaffold (1.0 eq), Aryl Boronic Acid (1.5 eq), K3PO4 (3.0 eq).[1]

  • Catalyst System: Pd2(dba)3 (2 mol%) and SPhos (4 mol%) OR Pd(dppf)Cl2 (5 mol%).[1]

  • Solvent: Toluene:Water (10:1) or Dioxane:Water (4:1).[1] Degas with Argon for 10 mins.

  • Reaction: Heat to 100°C (oil bath) or 120°C (Microwave) for 1–12 hours.

  • Workup: Filter through Celite. Purify via Flash Column Chromatography (SiO2).

Case Study: Synthesis of BT2 Analog (mTORC1 Inhibitor)

Recent literature identifies 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a metabolic regulator.[1] The starting material (Ethyl 6-chloro...) is the direct precursor.[1]

Synthesis Workflow:

  • Step 1 (Module A): Hydrolysis of Ethyl 6-chloro-1-benzothiophene-2-carboxylate

    
     6-chlorobenzo[b]thiophene-2-carboxylic acid.
    
  • Step 2 (Variation of Module B): Chlorination using NCS (N-Chlorosuccinimide) in acetic acid at 80°C.

    • Note: Chlorine is less reactive than bromine; acetic acid promotes the electrophilicity of NCS.

  • Result: 3,6-dichloro- analog (BT2).[1][6]

Visualization: BT2 Pathway

BT2_Synthesis SM Ethyl 6-chloro-1-benzothiophene-2-carboxylate Step1 Hydrolysis (LiOH) SM->Step1 Inter 6-chloro-1-benzothiophene-2-carboxylic acid Step1->Inter Step2 C3-Chlorination (NCS/AcOH) Inter->Step2 Product 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2 - mTORC1 Inhibitor) Step2->Product

Figure 2: Synthesis of the bioactive metabolic regulator BT2 from the starting scaffold.[1]

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield in Suzuki (C6) Oxidative addition to C-Cl is slow.[1]Switch to XPhos Pd G2 or SPhos Pd G2 precatalysts. Increase temp to 110°C.
Regioselectivity Issues (C3) Over-halogenation.Use exactly 1.05 eq of NBS/NCS. Monitor strictly by LCMS.
Solubility Planar aromatic stacking.Use DMF or DMSO for biological assays. For reactions, Toluene/Dioxane is preferred over MeOH.[1]

Safety Warning: Benzothiophene derivatives can be skin sensitizers. Halogenation reactions (NBS/NCS) can be exothermic.[1] Always work in a fume hood.

References

  • Benzothiophene Reactivity & Synthesis

    • Organic Chemistry Portal. "Synthesis of Benzothiophenes."[4][5][7][8][9][10][11][12] Available at: [Link][1]

  • C3-Functionalization Protocols

    • National Institutes of Health (PMC). "C3-Chlorination of C2-substituted benzo[b]thiophene derivatives." Available at: [Link]

  • Biological Application (BT2 & mTORC1)

    • National Institutes of Health (PMC). "3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation."[1][6] Available at: [Link]

  • C6-Arylation Strategies

    • Beilstein Journal of Organic Chemistry. "Transition-metal/Lewis acid free synthesis of acyl benzothiophenes."[1] (Discusses reactivity patterns). Available at: [Link]

Sources

Application

Application Notes and Protocols: A Guide to the Scale-Up Synthesis of Ethyl 6-Chloro-1-benzothiophene-2-carboxylate

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of Ethyl 6-chloro-1-benzothiophene-2-carboxylate, a key intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of Ethyl 6-chloro-1-benzothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. This guide emphasizes scientific integrity, safety, and practical, field-proven insights to ensure a successful and safe scale-up process.

Introduction: The Significance of Ethyl 6-Chloro-1-benzothiophene-2-carboxylate

The benzothiophene scaffold is a prominent heterocyclic motif found in a wide array of therapeutic agents, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties. Ethyl 6-chloro-1-benzothiophene-2-carboxylate, in particular, serves as a crucial building block for the synthesis of molecules targeting various pathways. Its controlled and efficient synthesis on a larger scale is therefore of significant interest to the pharmaceutical industry.

The synthesis of benzothiophenes can be achieved through various strategies, including the cyclization of o-mercaptocinnamic acids and transition-metal-catalyzed reactions.[1] For the scaled-up synthesis of the title compound, a robust and high-yielding one-pot reaction of a substituted o-halobenzaldehyde with an α-mercaptoacetate is a preferred route due to its efficiency and the availability of starting materials.

Synthetic Strategy and Mechanism

The chosen synthetic route involves the reaction of 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate in the presence of a base, triethylamine, in a polar aprotic solvent, dimethyl sulfoxide (DMSO). This reaction proceeds through a tandem aromatic nucleophilic substitution and an intramolecular condensation to form the benzothiophene ring system.

Reaction Scheme:

The mechanism involves the deprotonation of the thiol group of ethyl thioglycolate by triethylamine, followed by a nucleophilic attack of the resulting thiolate on the activated aromatic ring of 4-chloro-2-fluorobenzaldehyde. The subsequent intramolecular aldol-type condensation and dehydration lead to the formation of the stable benzothiophene ring.

Diagram: Reaction Mechanism

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Intramolecular Condensation & Dehydration Ethyl thioglycolate Ethyl thioglycolate Thiolate anion Thiolate anion Ethyl thioglycolate->Thiolate anion  + Triethylamine  - Triethylammonium salt Triethylamine Triethylamine Intermediate Intermediate Thiolate anion->Intermediate  + 4-Chloro-2-fluorobenzaldehyde  - F⁻ 4-Chloro-2-fluorobenzaldehyde 4-Chloro-2-fluorobenzaldehyde Final Product Ethyl 6-chloro-1-benzothiophene-2-carboxylate Intermediate->Final Product  - H₂O

Caption: Proposed reaction mechanism for the synthesis of Ethyl 6-chloro-1-benzothiophene-2-carboxylate.

Scale-Up Synthesis Protocol

This protocol is designed for a multi-gram to kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood or a designated production area with appropriate engineering controls.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightQuantity (molar eq.)Supplier Examples
4-Chloro-2-fluorobenzaldehyde61072-56-8158.56 g/mol 1.0Thermo Scientific Chemicals, TCI
Ethyl thioglycolate623-51-8120.17 g/mol 1.1Sigma-Aldrich, Alfa Aesar
Triethylamine121-44-8101.19 g/mol 3.0Apollo Scientific, Sigma-Aldrich
Dimethyl sulfoxide (DMSO)67-68-578.13 g/mol - (Solvent)Fisher Scientific, Merck
Deionized Water7732-18-518.02 g/mol - (Work-up)-
Ice--- (Work-up)-
Equipment
  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Addition funnel.

  • Inert gas (Nitrogen or Argon) supply.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Detailed Experimental Procedure
  • Reactor Setup: Set up the jacketed glass reactor under an inert atmosphere of nitrogen. Ensure all glassware is dry.

  • Reagent Charging: Charge the reactor with 4-chloro-2-fluorobenzaldehyde (1.0 eq.) and anhydrous DMSO (approx. 10 mL per gram of aldehyde).

  • Initial Stirring: Begin stirring the mixture to ensure dissolution.

  • Reagent Addition: In a separate vessel, mix ethyl thioglycolate (1.1 eq.) and triethylamine (3.0 eq.). Add this mixture to the addition funnel.

  • Reaction Initiation: Add the ethyl thioglycolate and triethylamine mixture dropwise to the reactor over a period of 1-2 hours, while maintaining the internal temperature between 20-30 °C. The reaction is exothermic, and controlled addition is crucial for safety.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 80 °C and maintain for 2 hours. Monitor the reaction progress by TLC or HPLC.

  • Overnight Stirring: Cool the reaction mixture to room temperature and stir overnight.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a larger vessel containing a vigorously stirred mixture of ice and water (approx. 800 mL per 20 mL of DMSO used).

    • A solid precipitate will form. Continue stirring for at least 1 hour to allow for complete precipitation.

    • Isolate the solid product by filtration using a Nutsche filter.

    • Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. A yellow crystalline solid is obtained.[2]

Diagram: Experimental Workflow

G start Start setup Reactor Setup (Inert Atmosphere) start->setup charge_aldehyde Charge 4-Chloro-2-fluorobenzaldehyde and DMSO setup->charge_aldehyde prepare_reagents Prepare Ethyl thioglycolate and Triethylamine Mixture charge_aldehyde->prepare_reagents addition Controlled Addition of Reagents (20-30 °C) prepare_reagents->addition heating Heat to 80 °C for 2h addition->heating stir_overnight Cool and Stir Overnight heating->stir_overnight workup Pour into Ice/Water stir_overnight->workup precipitation Precipitation of Product workup->precipitation filtration Filtration and Washing precipitation->filtration drying Vacuum Drying filtration->drying end Final Product drying->end

Sources

Method

Analytical methods for ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE

Application Note: Comprehensive Analytical Profiling of Ethyl 6-chloro-1-benzothiophene-2-carboxylate Executive Summary & Application Context Ethyl 6-chloro-1-benzothiophene-2-carboxylate (CAS: 105191-53-5) is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Profiling of Ethyl 6-chloro-1-benzothiophene-2-carboxylate

Executive Summary & Application Context

Ethyl 6-chloro-1-benzothiophene-2-carboxylate (CAS: 105191-53-5) is a privileged heterocyclic building block of critical importance in modern medicinal chemistry. Its rigid, electron-rich benzothiophene core and reactive ethyl ester moiety make it an ideal precursor for synthesizing complex therapeutics. Notably, it serves as a primary starting material in the development of [1] and in the synthesis of [2].

To ensure the integrity of downstream synthetic workflows, rigorous analytical validation of this intermediate is mandatory. This guide provides field-proven, self-validating analytical methodologies—encompassing NMR, LC-MS, and GC-MS—designed to confirm regiochemistry, quantify purity, and profile volatile impurities.

ContextPathway S1 4-Chloro-2-fluorobenzaldehyde Intermediate Ethyl 6-chloro-1-benzothiophene -2-carboxylate S1->Intermediate S2 Ethyl thioglycolate + Base S2->Intermediate App1 GPR17 Modulators (Myelinating Diseases) Intermediate->App1 Sulfonamide Coupling App2 Acylhydrazones (Antimicrobial Agents) Intermediate->App2 Hydrazide Formation

Synthesis of Ethyl 6-chloro-1-benzothiophene-2-carboxylate and downstream pharmaceutical uses.

Physicochemical Profiling

Before initiating analytical workflows, it is crucial to understand the physicochemical baseline of the compound to inform solvent selection and ionization strategies.

PropertyValue
Chemical Name Ethyl 6-chloro-1-benzothiophene-2-carboxylate
CAS Registry Number 105191-53-5
Molecular Formula C11H9ClO2S
Molecular Weight 240.71 g/mol
Monoisotopic Mass 240.0012 Da
Physical Appearance Yellow to white crystalline solid

Mechanistic Rationale & Analytical Workflows

To establish a self-validating analytical system, orthogonal techniques must be employed. The following workflow dictates the logical progression from sample preparation to final Certificate of Analysis (CofA) generation.

AnalyticalWorkflow A Ethyl 6-chloro-1-benzothiophene -2-carboxylate (Sample) B Sample Preparation (Dissolution / Filtration) A->B C Nuclear Magnetic Resonance (NMR) B->C D Liquid Chromatography Mass Spec (LC-MS) B->D E Gas Chromatography Mass Spec (GC-MS) B->E F Regioisomer Confirmation (1H & 13C Assignments) C->F G Purity & Molecular Weight (ESI+ / UV 254 nm) D->G H Volatile Impurity Profiling (EI Fragmentation) E->H I Comprehensive Analytical Report (CofA Generation) F->I G->I H->I

Multimodal analytical workflow for the structural and purity validation of the compound.

Method A: High-Resolution H NMR Spectroscopy

Causality & Rationale: The synthesis of benzothiophenes can occasionally yield regional isomers depending on the purity of the starting benzaldehyde. The structural confirmation of the 6-chloro regioisomer relies heavily on the


H NMR splitting pattern. The proton at C-7 is isolated between the sulfur atom and the chlorine substituent, resulting in a distinct doublet with a small meta-coupling constant (

Hz). The C-5 proton exhibits a doublet of doublets (

Hz) due to ortho-coupling to C-4 and meta-coupling to C-7. This multiplicity rigorously differentiates the 6-chloro isomer from 5-chloro or 4-chloro analogues. DMSO-

is selected as the solvent because the planar, highly aromatic benzothiophene core can exhibit limited solubility in less polar solvents like CDCl

[1].

Step-by-Step Protocol:

  • Sample Preparation: Weigh 15.0 mg of the compound into a clean glass vial.

  • Dissolution: Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Acquisition: Acquire the

    
    H NMR spectrum at 300 MHz (or higher) using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and a minimum of 16 scans to ensure a high signal-to-noise ratio.
    
  • Processing: Process the Free Induction Decay (FID) with zero-filling and a mild exponential line-broadening factor (0.3 Hz) prior to Fourier Transformation. Calibrate the axis by setting the TMS signal to 0.00 ppm.

Quantitative Data Summary:


H NMR Spectral Assignments 
| Position | Chemical Shift (

, ppm) | Multiplicity | Coupling Constant (

, Hz) | Integration | Assignment | |----------|-------------------------|--------------|---------------------------|-------------|------------| | C-7 | 8.25 | Doublet (d) | 2.0 | 1H | Ar-H (meta to Cl) | | C-3 | 8.21 | Singlet (s) | - | 1H | Thiophene-H | | C-4 | 8.04 | Doublet (d) | 8.6 | 1H | Ar-H (ortho to C-5) | | C-5 | 7.52 | Doublet of doublets (dd) | 8.6, 2.0 | 1H | Ar-H (ortho/meta split) | | -CH

- | 4.35 | Quartet (q) | 7.1 | 2H | Ethyl ester CH

| | -CH

| 1.33 | Triplet (t) | 7.1 | 3H | Ethyl ester CH

|
Method B: LC-MS (ESI+) & UV Purity Profiling

Causality & Rationale: Due to the extended


-conjugation of the benzothiophene core merged with the 

-unsaturated ester, the molecule exhibits strong UV absorbance. UV detection at 254 nm is optimal for capturing the main compound and any aromatic impurities. In positive Electrospray Ionization (ESI+), the ester functionality readily accepts a proton to form the

pseudomolecular ion. The presence of the chlorine atom is unequivocally validated by the characteristic 3:1 isotopic ratio of the

241.0 and 243.0 peaks, representing the

and

isotopes [2].

Step-by-Step Protocol:

  • Sample Prep: Prepare a 1.0 mg/mL stock solution in HPLC-grade Acetonitrile. Dilute to a working concentration of 10 µg/mL using the initial mobile phase composition (95% Water / 5% Acetonitrile).

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) maintained at 40°C.

  • Detection: Monitor UV absorbance at 254 nm (primary quantification) and 210 nm (secondary).

  • Mass Spectrometry: Operate the MS in positive ESI mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from

    
     100 to 500.
    
  • System Suitability: Ensure the retention time of the main peak is reproducible (RSD < 1.0%) and the signal-to-noise ratio of the

    
     peak is > 100:1 against a blank injection.
    

Quantitative Data Summary: HPLC Gradient Program | Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H


O) | % Mobile Phase B (0.1% FA in ACN) |
|------------|--------------------|------------------|------------------|
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 6.0 | 0.4 | 5 | 95 |
| 8.0 | 0.4 | 5 | 95 |
| 8.1 | 0.4 | 95 | 5 |
| 10.0 | 0.4 | 95 | 5 |
Method C: GC-MS for Volatile Impurity & Fragmentation Analysis

Causality & Rationale: While LC-MS is ideal for bulk purity, GC-MS with Electron Ionization (EI) provides orthogonal structural validation and detects volatile unreacted starting materials (e.g., 4-chloro-2-fluorobenzaldehyde). The relatively low molecular weight (240.71 g/mol ) and the lack of highly polar hydrogen-bond donors make this ester highly volatile. Under 70 eV electron bombardment, the molecule undergoes a predictable


-cleavage, losing an ethoxy radical (

, -45 Da) to yield a highly stable, resonance-stabilized acylium ion (

,

195). Subsequent loss of carbon monoxide (-28 Da) yields the benzothiophenyl cation (

167).

Step-by-Step Protocol:

  • Sample Prep: Dissolve 1.0 mg of the compound in 1.0 mL of GC-grade Ethyl Acetate.

  • Injection: Inject 1 µL of the sample into the GC inlet operating in split mode (split ratio 10:1) at 250°C to prevent column overloading.

  • Separation: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Ionization & Detection: Operate the MS in EI mode at 70 eV. Set the ion source temperature to 230°C and scan from

    
     50 to 350.
    
  • Data Analysis: Extract the chromatogram and analyze the mass spectrum at the peak apex, verifying the molecular ion (

    
    ) at 
    
    
    
    240 and the base peak at
    
    
    195.

References

  • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: Biomolecules (2022) URL: [Link]

  • Title: WO2018122232A1 - (aza)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE. The following troubleshooting g...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE. The following troubleshooting guides and FAQs address common challenges and offer field-proven insights to ensure the highest purity of your compound.

I. Understanding the Compound and Potential Impurities

ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a key intermediate in the synthesis of various pharmaceutical agents. Its purity is paramount for the successful progression of subsequent synthetic steps and the ultimate safety and efficacy of the final drug product.

Common Impurities Encountered:

  • Unreacted Starting Materials: Residual reagents from the initial synthesis can contaminate the crude product.

  • Isomeric Byproducts: Formation of regioisomers, such as other chlorinated benzothiophene derivatives, can occur.

  • Over-alkylated or De-esterified Species: Side reactions can lead to impurities with altered functional groups.

  • Solvent Residues: Trapped solvents from the reaction or work-up can be present.

  • Reagent-derived Impurities: Byproducts from catalysts or other reagents used in the synthesis may persist.

II. Troubleshooting Purification Challenges

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization Troubleshooting

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the solvent being too good a solvent or the cooling process being too rapid.

Causality & Solution:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If your compound is too soluble, consider using a solvent system. A common and effective approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heating the mixture to redissolve the solid and then allowing it to cool slowly can promote crystal formation. For aromatic esters like ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE, solvent systems like hexane/ethyl acetate, methanol/water, or acetone/water are often effective.[1][2]

  • Cooling Rate: Rapid cooling favors precipitation over crystallization, leading to the trapping of impurities and the formation of an oil. Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize yield.

  • Seeding: If slow cooling doesn't induce crystallization, adding a small seed crystal of the pure compound can initiate the process.

Q2: After recrystallization, the purity of my compound has not significantly improved. What are the likely causes and solutions?

A2: This indicates that the chosen solvent system is not effectively differentiating between your desired compound and the impurities.

Causality & Solution:

  • Impurity Solubility: The impurities may have very similar solubility profiles to your target compound in the chosen solvent. A systematic solvent screening is necessary. Small-scale trials with a variety of solvents of differing polarities (e.g., alcohols, esters, hydrocarbons, and their mixtures) are recommended to find a system where the impurity remains in the mother liquor upon cooling.[3]

  • Co-crystallization: In some cases, impurities can co-crystallize with the product. If this is suspected, a different purification technique, such as column chromatography, may be necessary.

Diagram: Recrystallization Troubleshooting Workflow

G start Crude Product Oils Out solvent Is the solvent too good? start->solvent cooling Is cooling too rapid? solvent->cooling No add_poor Add a poor solvent (e.g., water, hexane) solvent->add_poor Yes slow_cool Allow to cool slowly to RT cooling->slow_cool Yes seed Consider seeding cooling->seed No add_poor->slow_cool success Crystals Form slow_cool->success seed->success

Caption: Troubleshooting logic for when a compound "oils out" during recrystallization.

Column Chromatography Troubleshooting

Q3: I am getting poor separation between my compound and an impurity on the silica gel column. How can I improve the resolution?

A3: Poor separation in column chromatography is typically due to an inappropriate mobile phase polarity, improper column packing, or incorrect sample loading.

Causality & Solution:

  • Mobile Phase Optimization: The polarity of the eluent is critical. For benzothiophene derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1][4] To improve separation, you should decrease the polarity of the eluent. This can be achieved by reducing the proportion of the more polar solvent. Utilize thin-layer chromatography (TLC) to test different solvent ratios to find an eluent that provides a good separation, with the Rf value of your desired compound ideally between 0.2 and 0.4.[1]

  • Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run, which can help to separate compounds with a wider range of polarities.

  • Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[1][3]

  • Sample Loading: The sample should be dissolved in a minimal amount of the mobile phase and loaded onto the column in a narrow band. Overloading the column with too much sample will also lead to poor separation.

Q4: My compound is not eluting from the column, or the elution is very slow.

A4: This issue arises when the compound is too strongly adsorbed to the stationary phase, which is a result of the mobile phase being too non-polar.

Causality & Solution:

  • Increase Mobile Phase Polarity: To elute a compound that is strongly bound to the silica gel, you need to increase the polarity of the mobile phase. This is done by increasing the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent mixture.

  • Strongly Acidic or Basic Compounds: If your compound has acidic or basic functionalities, it may interact very strongly with the slightly acidic silica gel. In such cases, adding a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds, can help to improve elution.

Diagram: Column Chromatography Optimization Workflow

G start Poor Separation on Column polarity Is the eluent too polar? start->polarity packing Is the column packed correctly? polarity->packing No decrease_polarity Decrease eluent polarity (e.g., more hexane) polarity->decrease_polarity Yes loading Is the sample loaded properly? packing->loading Yes repack Repack column carefully packing->repack No reload Reload with minimal solvent loading->reload No success Good Separation loading->success Yes decrease_polarity->success repack->success reload->success

Caption: Decision tree for optimizing column chromatography separation.

III. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE?

A1: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the compound and detecting non-volatile impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can detect the presence of structurally similar impurities.[1]

Q2: Can I use activated carbon (charcoal) to decolorize my product?

A2: Yes, activated carbon can be effective in removing colored impurities. However, it should be used with caution as it can also adsorb your desired product, leading to a decrease in yield. It is best to perform a small-scale test first. Add a small amount of activated carbon to a hot solution of your crude product, heat for a short period, and then filter the hot solution through a pad of Celite to remove the carbon before allowing the solution to cool and crystallize.

Q3: What are the recommended storage conditions for the purified ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE?

A3: To maintain its purity and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Refrigeration is often recommended.

IV. Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an appropriate flask, add the minimum amount of a hot recrystallization solvent (or solvent system) to the crude ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure
  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add the sample solution to the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient) to elute the compounds.

  • Fraction Collection and Analysis: Collect the eluate in a series of fractions. Analyze the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE.

V. Data Presentation

Table 1: Recommended Solvents for Recrystallization

Solvent/Solvent SystemNotes
Alcohols (e.g., Ethanol, Isopropanol)Can be used alone or in a mixture with water.[3]
Hexane/Ethyl AcetateA common non-polar/polar mixture.[1]
Methanol/WaterSuitable for compounds with some polarity.[1]
Acetone/WaterAnother effective polar/non-polar mixture.[1][5]
Heptane/Ethyl AcetateA good alternative to hexane/ethyl acetate.[5]

Table 2: Typical Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (200-300 or 300-400 mesh)[1]
Mobile Phase (Eluent) Petroleum Ether / Ethyl Acetate[1] Hexane / Ethyl Acetate Hexane / Dichloromethane
Elution Mode Isocratic or Gradient Elution
Monitoring Thin-Layer Chromatography (TLC)

VI. References

  • Purification strategies to remove impurities from 2,5-Dimethyl-1-benzothiophene - Benchchem. (n.d.). Retrieved from

  • Technical Support Center: Purification of 3-bromo-7-chloro-1-benzothiophene - Benchchem. (n.d.). Retrieved from

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. Retrieved from

  • Purification: How To - Chemistry - University of Rochester. (n.d.). Retrieved from

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023). Retrieved from

  • Ethyl 5-chloro-1-benzothiophene-2-carboxylate | 13771-67-0 - MilliporeSigma. (n.d.). Retrieved from

Sources

Optimization

Side reactions in ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 6-chloro-1-benzothiophene-2-carboxylate . This guide is designed for researchers and drug development professionals to troubleshoot common synthetic bott...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 6-chloro-1-benzothiophene-2-carboxylate . This guide is designed for researchers and drug development professionals to troubleshoot common synthetic bottlenecks, understand the mechanistic causality of side reactions, and implement self-validating protocols for high-yield production.

Mechanistic Overview & Reaction Pathway

The synthesis of ethyl 6-chloro-1-benzothiophene-2-carboxylate typically relies on a base-promoted cascade reaction between 4-chloro-2-fluorobenzaldehyde and ethyl thioglycolate[1]. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Aromatic Substitution (S

    
    Ar):  The base deprotonates the thiol, which then attacks the fluorinated carbon, displacing the fluoride ion to form an acyclic thioether intermediate[2].
    
  • Intramolecular Knoevenagel Condensation: The base deprotonates the active methylene of the thioether, triggering an intramolecular aldol-type addition to the aldehyde, followed by dehydration to yield the aromatic benzothiophene core[1].

Mechanism Start 4-Chloro-2-fluorobenzaldehyde + Ethyl thioglycolate Thiolate Thiolate Formation (Base-mediated) Start->Thiolate Base Disulfide Side Reaction: Disulfide Dimer (O2 exposure) Start->Disulfide O2 Cannizzaro Side Reaction: Cannizzaro (Strong Base + H2O) Start->Cannizzaro Strong Base/H2O SNAr SNAr Reaction (Thioether Intermediate) Thiolate->SNAr -F⁻ Aldol Intramolecular Knoevenagel Condensation SNAr->Aldol Base Dehydration Dehydration (-H2O) Aldol->Dehydration Product Ethyl 6-Chloro-1-benzothiophene -2-carboxylate Dehydration->Product Hydrolysis Side Reaction: Ester Hydrolysis (Excess Base + H2O) Product->Hydrolysis H2O/Base

Mechanistic pathway and common side reactions in benzothiophene synthesis.

Troubleshooting FAQs: Addressing Side Reactions

Q1: Why am I seeing a significant amount of the carboxylic acid byproduct instead of the ethyl ester? Cause: Ester hydrolysis is occurring. This happens when adventitious water is present in your solvent or hygroscopic base (e.g., K


CO

), generating hydroxide ions in situ. The hydroxide nucleophilically attacks the ethyl ester, saponifying it into 6-chloro-1-benzothiophene-2-carboxylic acid[1]. Solution: Ensure strictly anhydrous conditions. Dry your K

CO

in an oven at 120 °C overnight before use, and utilize anhydrous DMF or DMSO. Alternatively, switch to an organic base like triethylamine (Et

N), which cannot generate hydroxide ions even in the presence of trace moisture[1].

Q2: My reaction stalls, and LC-MS shows a mass of [M+H]⁺ 261. What is this, and how do I drive the reaction to completion? Cause: A mass of 261 m/z corresponds to the uncyclized acyclic thioether intermediate. The S


Ar step is generally fast, but the subsequent Knoevenagel condensation and dehydration require a higher activation energy[2]. If the temperature is too low (e.g., room temperature) or if the base has been depleted by trace acids, the cyclization stalls.
Solution:  Increase the reaction temperature to 60–80 °C. The thermal energy is required to drive the dehydration step, making the formation of the aromatic benzothiophene ring thermodynamically favorable[1].

Q3: I am observing 4-chloro-2-fluorobenzyl alcohol and 4-chloro-2-fluorobenzoic acid in my crude mixture. What caused this? Cause: You are observing the products of a Cannizzaro reaction. Because 4-chloro-2-fluorobenzaldehyde lacks


-protons, exposure to strong aqueous bases (like NaOH or KOH) causes the aldehyde to undergo disproportionation into its corresponding alcohol and carboxylic acid[3].
Solution:  Never use hydroxide bases for this synthesis. Stick to mild carbonate bases (K

CO

, Cs

CO

) or tertiary amines (Et

N, DIPEA).

Q4: My yield is low, and the crude mixture has a distinct, foul odor. What went wrong? Cause: Ethyl thioglycolate is highly susceptible to oxidative dimerization in the presence of atmospheric oxygen, forming diethyl 2,2'-disulfanediyldiacetate. This side reaction consumes your limiting reagent, lowering the yield of the target product. Solution: Degas your solvents by sparging with nitrogen or argon for 15 minutes prior to the reaction. Maintain a strict inert atmosphere throughout the heating process[1].

Self-Validating Experimental Protocol

This optimized protocol utilizes a self-validating workup strategy. By precipitating the product in water, unreacted polar starting materials and hydrolyzed byproducts remain in the aqueous phase, ensuring high crude purity[1].

Materials:

  • 4-Chloro-2-fluorobenzaldehyde (1.0 equiv.)

  • Ethyl thioglycolate (1.1 equiv.)

  • Triethylamine (Et

    
    N) (3.0 equiv.) or anhydrous K
    
    
    
    CO
    
    
    (1.5 equiv.)
  • Anhydrous DMSO or DMF

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with N

    
     for 10 minutes.
    
  • Reagent Addition: Dissolve 4-chloro-2-fluorobenzaldehyde (1.0 equiv.) in anhydrous DMSO (approx. 0.5 M concentration). Add ethyl thioglycolate (1.1 equiv.) via syringe.

  • Base Addition: Add Et

    
    N (3.0 equiv.) dropwise. Causality note: Et
    
    
    
    N is preferred over K
    
    
    CO
    
    
    if ester hydrolysis has been a recurring issue, as it eliminates the risk of hydroxide generation.
  • Heating: Heat the reaction mixture to 80 °C under continuous N

    
     flow for 2 to 16 hours.
    
  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting aldehyde (UV active) should disappear, replaced by a lower R

    
     fluorescent spot (the benzothiophene).
    
  • Quenching & Precipitation: Cool the mixture to room temperature. Pour the mixture slowly into vigorously stirred ice-water (10x the volume of DMSO).

    • Self-Validation Check: The target ester is highly hydrophobic and will immediately precipitate as a yellow/white solid. Any hydrolyzed carboxylic acid byproduct or oxidized thioglycolate will remain soluble in the basic aqueous layer.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual DMSO, and dry by suction.

  • Purification: Recrystallize the crude solid from hot methanol to yield pure ethyl 6-chloro-1-benzothiophene-2-carboxylate as yellow/white crystals[1].

Quantitative Analytical Indicators of Side Reactions

Use the following table to rapidly diagnose side reactions using standard analytical techniques.

Impurity / Side ProductPrimary CauseLC-MS Indicator

H NMR Indicator (CDCl

/ DMSO-d

)
6-Chloro-1-benzothiophene-2-carboxylic acid Ester hydrolysis (wet base / H

O)
[M-H]⁻ 211 m/zComplete loss of ethyl signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm)
Acyclic Thioether Intermediate Incomplete Knoevenagel cyclization[M+H]⁺ 261 m/zPresence of an aldehyde proton singlet at ~10.2 ppm
4-Chloro-2-fluorobenzyl alcohol Cannizzaro reaction (strong base)[M-H]⁻ 159 m/zAppearance of benzylic CH

doublet at ~4.7 ppm
Diethyl 2,2'-disulfanediyldiacetate Thiol oxidation (O

exposure)
[M+H]⁺ 239 m/zShift of active methylene singlet; absence of aromatic protons

References

  • Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. Available at:[Link][1]

  • Preuss, J., et al. (2011). A Selective Inhibitor of Plasmodium falciparum Glucose-6-Phosphate Dehydrogenase (PfG6PDH). Probe Reports from the NIH Molecular Libraries Program. Available at:[Link][2]

Sources

Troubleshooting

Technical Support Center: ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE

Stability and Storage Guide for Researchers This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE. Here,...

Author: BenchChem Technical Support Team. Date: March 2026

Stability and Storage Guide for Researchers

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE. Here, we address common questions and troubleshooting scenarios related to the stability and storage of this compound, ensuring the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE?

A1: To ensure the long-term stability of ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For optimal preservation, refrigeration is recommended. Some suppliers of similar benzothiophene derivatives also recommend storage under an inert atmosphere, such as nitrogen, to prevent degradation from atmospheric components.[2]

Q2: How does the structure of ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE influence its stability?

A2: ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a substituted benzothiophene.[3] Benzothiophenes are aromatic heterocyclic compounds that are generally stable.[4][5] However, the presence of the ethyl ester and chloro-substituents can influence its reactivity. The ester group can be susceptible to hydrolysis, especially in the presence of strong acids or bases. The chloro-substituent on the benzene ring makes the compound part of the chlorinated aromatic compound class, which requires careful handling due to potential toxicity and persistence.[6][7]

Q3: What are the signs of degradation to look for?

A3: Visual signs of degradation can include a change in color or the formation of a solid precipitate if the compound is in solution. Chemical degradation can be monitored by analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new spots on a TLC plate, additional peaks in an HPLC chromatogram, or unexpected signals in an NMR spectrum can all indicate the presence of impurities or degradation products.

Q4: Is this compound sensitive to light or air?

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE.

Problem 1: Inconsistent Experimental Results
  • Possible Cause: Degradation of the compound due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, tightly sealed, and potentially under an inert atmosphere).[1][2]

    • Assess Purity: Re-analyze the purity of your stock using a suitable analytical method (TLC, HPLC, or NMR). Compare the results with the certificate of analysis provided by the supplier.

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound for your experiments.

Problem 2: Poor Solubility
  • Possible Cause: Use of an inappropriate solvent or degradation of the compound leading to less soluble byproducts.

  • Troubleshooting Steps:

    • Consult Supplier Information: Check the product datasheet or safety data sheet (SDS) for recommended solvents.

    • Solvent Screening: If the information is not available, perform a small-scale solubility test with a range of common laboratory solvents (e.g., DMSO, DMF, ethanol, chloroform).

    • Gentle Warming: For some compounds, gentle warming can aid in dissolution. However, be cautious as excessive heat can accelerate degradation.

Problem 3: Safety Concerns During Handling
  • Possible Cause: Inadequate personal protective equipment (PPE) or handling procedures for a chlorinated aromatic compound.

  • Troubleshooting Steps:

    • Review Safety Data Sheet (SDS): The SDS is the primary source of safety information.[1][8] It will detail the necessary PPE, such as chemical-resistant gloves, safety goggles, and a lab coat.[6][9]

    • Work in a Ventilated Area: Always handle chlorinated aromatic compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][6]

    • Avoid Contamination: Prevent contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water.[6]

Quantitative Data Summary
ParameterRecommended ConditionSource
Storage Temperature Refrigerated (2-8 °C)
Atmosphere Dry, Inert (e.g., Nitrogen)[2]
Container Tightly sealed[1]
Experimental Workflow: Purity Assessment by TLC

This protocol outlines a general procedure for assessing the purity of ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE using Thin-Layer Chromatography.

  • Sample Preparation: Prepare a dilute solution of your compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • TLC Plate Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.

  • Developing the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The choice of solvent system may require some optimization.

  • Visualization: After the solvent front has moved up the plate, remove it from the chamber and allow the solvent to evaporate. Visualize the spots under UV light (254 nm).

  • Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities or degradation products.

Logical Relationship Diagram

Troubleshooting_Workflow Problem Identify Issue (e.g., Inconsistent Results) CheckStorage Verify Storage Conditions (Temp, Atmosphere, Seal) Problem->CheckStorage Start AssessPurity Assess Purity (TLC, HPLC, NMR) CheckStorage->AssessPurity If conditions are correct FreshSample Use Fresh Sample CheckStorage->FreshSample If conditions were incorrect AssessPurity->FreshSample If degradation is detected ContinueExperiment Proceed with Experiment AssessPurity->ContinueExperiment If pure FreshSample->ContinueExperiment

Caption: Troubleshooting workflow for inconsistent experimental results.

References
  • Taylor & Francis Online. (n.d.). Chlorinated aromatic hydrocarbons – Knowledge and References. Retrieved from [Link]

  • Ecolink. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]

  • Grokipedia. (n.d.). Substituted benzothiophene. Retrieved from [Link]

  • USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from [Link]

  • Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • DTIC. (2008, December 1). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Retrieved from [Link]

  • ACS Publications. (2002, June 12). Synthesis of Polysubstituted Benzothiophenes and Sulfur-Containing Polycyclic Aromatic Compounds via Samarium Diiodide Promoted Three-Component Coupling Reactions of Thiophene-2-carboxylate. Retrieved from [Link]

  • MDPI. (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • Google Patents. (n.d.). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.
  • PubMed. (2016, June 30). Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga Sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. Retrieved from [Link]

  • Eawag-BBD. (2006, February 19). Thiophene-2-Carboxylate (an/aerobic) Pathway Map. Retrieved from [Link]

  • PubMed. (n.d.). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Retrieved from [Link]

  • ECHA. (n.d.). Identity. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 6-Chloro-1-benzothiophene-2-carboxylate

Introduction & Mechanistic Overview Ethyl 6-chloro-1-benzothiophene-2-carboxylate (CAS: 105191-53-5) is a critical building block in the development of antimicrobial and pharmaceutical agents[1]. Its synthesis relies on...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Ethyl 6-chloro-1-benzothiophene-2-carboxylate (CAS: 105191-53-5) is a critical building block in the development of antimicrobial and pharmaceutical agents[1]. Its synthesis relies on a highly efficient cascade reaction between 4-chloro-2-fluorobenzaldehyde[2] and ethyl thioglycolate.

The reaction is driven by two sequential mechanistic steps:

  • Nucleophilic Aromatic Substitution (S_N Ar): The base (typically K2CO3) deprotonates the thiol group of ethyl thioglycolate. The resulting thiolate acts as a potent nucleophile, displacing the highly activated ortho-fluorine atom on the benzaldehyde ring to form a thioether intermediate[3].

  • Intramolecular Aldol-Type Condensation: The active methylene group of the thioglycolate moiety is deprotonated, attacking the adjacent aldehyde carbonyl. Subsequent dehydration (loss of H2O) yields the fully aromatized benzothiophene bicyclic system[1].

Understanding this causality is critical for optimization. If the base is too weak or the temperature too low, the reaction stalls at the thioether stage. If water is present, side reactions such as ester hydrolysis dominate.

Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling at the acyclic thioether intermediate without forming the benzothiophene ring?

  • Expert Insight: The initial S_N Ar step (displacement of fluorine) is kinetically favored and fast. However, the subsequent intramolecular Knoevenagel/aldol-type condensation requires a higher activation energy and sufficient base strength to deprotonate the methylene carbon[3].

  • Solution: Ensure the reaction temperature is maintained at 60 °C[1]. If you are using a weaker base, the methylene protons may not be sufficiently deprotonated. Switch to anhydrous DMF and ensure your K2CO3 is finely milled to increase the reactive surface area.

Q2: I am observing significant ester hydrolysis (formation of the carboxylic acid) during the reaction. How can I prevent this?

  • Expert Insight: The presence of adventitious water in the solvent or a hygroscopic base (like K2CO3) combined with elevated temperatures causes the base to generate hydroxide ions. These act as nucleophiles, hydrolyzing the ethyl ester of the thioglycolate or the final product[1].

  • Solution: Use strictly anhydrous solvents (e.g., anhydrous DMF). Purge the reaction vessel with nitrogen or argon. Dry the K2CO3 in a vacuum oven prior to use. Avoid using aqueous bases until the saponification step is explicitly desired[1].

Q3: My yield is low, and I detect disulfide byproducts in my LC-MS/NMR. What went wrong?

  • Expert Insight: Ethyl thioglycolate contains a free thiol group (-SH), which is highly susceptible to oxidative coupling in the presence of atmospheric oxygen and base, forming diethyl 2,2'-disulfanediyldiacetate.

  • Solution: Degas the solvent prior to the addition of reagents. Perform the entire reaction under an inert atmosphere (N2 or Argon)[1]. Add the ethyl thioglycolate dropwise to the reaction mixture containing the base and the aldehyde to ensure it reacts immediately via S_N Ar rather than accumulating and oxidizing.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the impact of varying reaction conditions on the cyclization efficiency and yield of Ethyl 6-chloro-1-benzothiophene-2-carboxylate:

SolventBaseTemperature (°C)AtmosphereYield (%)Mechanistic Observation
EthanolNaOH (aq)25Air< 10%Complete ester hydrolysis; stalled at acyclic intermediates.
DMFK2CO325N245%Stalled at the thioether intermediate due to insufficient thermal energy.
DMSOTriethylamine80N275%Good cyclization, but trace dark polymeric byproducts observed.
Anhydrous DMF K2CO3 60 N2 96% Optimal cyclization, high purity, no hydrolysis[1].

Experimental Protocol: Self-Validating Workflow

This protocol provides a reliable, self-validating system for synthesizing Ethyl 6-chloro-1-benzothiophene-2-carboxylate, adapted from optimized laboratory conditions[1].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system continuously with inert nitrogen (N2) gas to prevent thiol oxidation[1].

  • Reagent Loading: Add 2-fluoro-4-chlorobenzaldehyde (1.0 equivalent) and anhydrous Potassium Carbonate (K2CO3, 1.1 equivalents) to the flask.

  • Solvent Addition: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (approximately 2 mL per mmol of aldehyde)[1].

  • Nucleophile Addition: Slowly add ethyl thioglycolate (1.2 equivalents) dropwise via syringe.

    • Self-Validation Check: The dropwise addition prevents local concentration spikes, minimizing disulfide formation and ensuring the S_N Ar reaction outpaces side reactions.

  • Heating & Cyclization: Heat the reaction mixture to 60 °C and stir continuously for 2 hours[1].

    • Self-Validation Check: Monitor the disappearance of the starting aldehyde via TLC (Eluent: Hexane/Ethyl Acetate 9:1). The reaction is complete when the high-Rf aldehyde spot is entirely consumed.

  • Quenching & Workup: Cool the mixture to room temperature. Dilute the reaction with distilled water (approx. double the volume of DMF) to precipitate the crude product[1].

  • Extraction/Filtration: Extract the aqueous layer with Diethyl Ether (Et2O). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under vacuum[1].

  • Purification: Recrystallize the crude residue from Methanol (MeOH) and filter to yield the product as yellow crystals[1].

Process Visualization

Workflow Start System Preparation (Flame-dry, N2 Purge) Reagents Add 4-Chloro-2-fluorobenzaldehyde & Anhydrous K2CO3 Start->Reagents Solvent Suspend in Anhydrous DMF Reagents->Solvent Nucleophile Dropwise Addition: Ethyl Thioglycolate Solvent->Nucleophile Reaction Heat at 60 °C for 2h (Monitor via TLC) Nucleophile->Reaction Quench Cool & Dilute with H2O (Precipitation) Reaction->Quench Workup Extract with Et2O Wash & Dry (Na2SO4) Quench->Workup Purify Recrystallize from MeOH (Yellow Crystals) Workup->Purify

Experimental Workflow for the Synthesis of Ethyl 6-chloro-1-benzothiophene-2-carboxylate.

References

1.[2] ChemicalBook. "4-CHLORO-2-FLUOROBENZALDEHYDE | 61072-56-8". Available at: 2.[1] PMC (NIH). "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus". Available at: 3.[3] SciELO South Africa. "Quinoline-benzofuran and quinoline-benzothiophene derivatives as antiplasmodium agents". Available at:

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Ethyl 6-Chloro-1-Benzothiophene-2-Carboxylate

Case ID: ETH-6CL-BT-2026 Status: Active Support Lead Scientist: Senior Application Specialist Executive Summary & Molecule Profile This technical guide addresses the isolation and purification of Ethyl 6-chloro-1-benzoth...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ETH-6CL-BT-2026 Status: Active Support Lead Scientist: Senior Application Specialist

Executive Summary & Molecule Profile

This technical guide addresses the isolation and purification of Ethyl 6-chloro-1-benzothiophene-2-carboxylate . This compound is a critical scaffold in medicinal chemistry, often serving as an intermediate for 5-lipoxygenase inhibitors and anti-infective agents.[1]

The synthesis typically involves the condensation of 2-fluoro-4-chlorobenzaldehyde (or the 2-nitro analog) with ethyl thioglycolate via a base-mediated SNAr followed by Thorpe-Ziegler cyclization. Common issues arise from competitive hydrolysis, disulfide formation, and incomplete cyclization.[1]

Target Molecule Specifications
PropertySpecification
Formula C11H9ClO2S
MW 240.71 g/mol
Appearance White to pale yellow needles/crystalline solid
Melting Point 101–103 °C (Lit.[2] range)
Solubility Soluble in DCM, EtOAc, hot Ethanol; Insoluble in Water

Diagnostic Triage: Identifying Your Impurity

Before attempting purification, identify the specific byproduct compromising your sample using 1H NMR or TLC.[1]

Common Impurity Signatures
Impurity TypeOriginDiagnostic Signal (1H NMR, CDCl3/DMSO)TLC Behavior (Hex/EtOAc)
Hydrolyzed Acid Saponification during workupBroad singlet @ 13.0–13.5 ppm (COOH)Streaks near baseline; highly polar.
Disulfide Dimer Oxidation of ethyl thioglycolateMultiplets @ 3.5–4.0 ppm (non-aromatic region)High Rf smear; often an oil.
Unreacted Aldehyde Incomplete reactionSinglet @ 10.0–10.5 ppm (CHO)Distinct spot, often UV active.[1]
Decarboxylated Overheating/Acidic conditionsLoss of ethyl quartet/triplet; H2 proton appearsSimilar Rf to product; hard to separate.

Visualized Workflows

Figure 1: Purification Decision Matrix

Use this logic flow to determine the correct purification method based on your crude analysis.

Purification_Decision_Tree Start Crude Product Analysis Check_State Physical State? Start->Check_State Solid Solid / Crystalline Check_State->Solid Yes Oil Oily / Sticky Paste Check_State->Oil Yes Check_NMR Check 1H NMR (13 ppm?) Solid->Check_NMR Protocol_C Protocol C: Trituration (Cold Hexane) Oil->Protocol_C Try to solidify Acid_Present Acid Impurity Present Check_NMR->Acid_Present Peak @ 13ppm No_Acid No Acid / Neutral Impurities Check_NMR->No_Acid Clean Baseline Protocol_B Protocol B: Bicarb Wash (Remove Acid) Acid_Present->Protocol_B Protocol_A Protocol A: Recrystallization (Ethanol) No_Acid->Protocol_A Protocol_B->Protocol_A Protocol_C->Check_NMR If solidifies Protocol_D Protocol D: Column Chromatography (Pet Ether/EtOAc) Protocol_C->Protocol_D Remains Oil

Caption: Decision matrix for selecting the optimal purification route based on physical state and NMR spectral data.

Technical Protocols (Step-by-Step)

Protocol A: Recrystallization (Primary Method)

Best for: Removing minor non-polar impurities and trace starting materials.

  • Solvent Selection: Use Ethanol (95% or absolute) .

    • Why: The ester is highly soluble in hot ethanol but crystallizes well upon cooling.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum boiling ethanol.

    • Critical: If the solution is colored (dark orange/brown), add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool to room temperature slowly (over 30-60 mins).

    • Note: Rapid cooling traps impurities.

  • Finishing: Cool in an ice bath (0–4 °C) for 1 hour.

  • Collection: Filter via vacuum. Wash cake with ice-cold ethanol (2 x small volumes).

  • Drying: Dry under vacuum at 40 °C.

Protocol B: Bicarbonate Wash (Acid Removal)

Best for: Removing 6-chloro-1-benzothiophene-2-carboxylic acid (hydrolysis byproduct).

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Wash the organic layer with saturated NaHCO3 solution (2x).

    • Mechanism:[1][3][4][5][6][7][8] The bicarbonate deprotonates the carboxylic acid impurity (pKa ~3-4), moving it into the aqueous layer as the sodium salt. The target ester (neutral) remains in the organic layer.

  • Wash with Brine (1x) to remove trapped water.

  • Dry over anhydrous Na2SO4, filter, and concentrate.

  • Proceed to Protocol A if further purification is needed.

Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization. What is happening?

Diagnosis: This usually indicates the presence of ethyl thioglycolate disulfide or residual solvent, which depresses the melting point. The Fix:

  • Re-dissolve the oil in a small amount of DCM.

  • Perform a Trituration : Add cold Hexane or Pentane dropwise until the solution becomes cloudy.

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • If it remains oily, you must run a short silica plug (Protocol D) to remove the disulfide oil before recrystallizing.

Q2: The NMR shows a split ethyl group (two quartets). Is this a rotamer?

Diagnosis: No. Benzothiophene esters are rigid. This is likely a mixture of the target ester and unreacted ethyl thioglycolate or a regioisomer . The Fix:

  • Check the aromatic region.[2][4][5] If the splitting pattern of the benzothiophene protons (H4, H5, H7) is duplicated, you have a regioisomer (likely 4-chloro vs 6-chloro if the starting material was impure).

  • Regioisomers are difficult to separate by crystallization. Use Flash Chromatography with a gradient of 0%

    
     10% EtOAc in Hexanes.
    
Q3: Why is my yield lower than the reported 90%?

Diagnosis: Hydrolysis during the reaction workup. Mechanism:

  • The ester bond at C2 is electron-deficient due to the benzothiophene ring and the electron-withdrawing chlorine at C6.

  • If you used strong base (NaOH/KOH) and heated the reaction too long after cyclization, or if the quenching was too exothermic, you likely hydrolyzed the ester to the acid. Prevention: Use K2CO3 (milder base) in DMF or DMSO. Ensure the reaction is quenched into ice water immediately upon completion.

Pathway Visualization

Figure 2: Reaction & Byproduct Pathway

Understanding where the impurities come from.

Reaction_Pathway SM1 2-Fluoro-4-Cl-Benzaldehyde Inter Thioether Intermediate SM1->Inter + Base (SNAr) SM2 Ethyl Thioglycolate SM2->Inter Disulfide Byproduct: Disulfide (Oxidation) SM2->Disulfide O2 / Time Product Ethyl 6-Cl-Benzothiophene -2-Carboxylate Inter->Product Cyclization (- H2O) Acid Byproduct: Carboxylic Acid (Hydrolysis) Product->Acid Excess Base / Heat

Caption: Synthetic pathway showing the main cyclization route and the divergence points for common byproducts.

References

  • Synthesis & NMR Characterization

    • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents.
    • Source:Pharmaceuticals (via PMC), 2022.[1]

    • Relevance: Provides exact 1H NMR shifts for Ethyl 6-chlorobenzo[b]thiophene-2-carboxyl
  • General Purification of Benzothiophenes

    • Title: Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Deriv
    • Source: BenchChem Technical Guides.
    • Relevance: Validates Ethanol and EtOAc/Hexane as primary recrystallization solvents for this class of compounds.
  • Fiesselmann Synthesis Mechanism

    • Title: Fiesselmann thiophene synthesis.[3][7]

    • Source: Wikipedia / Organic Chemistry Portal.
    • Relevance: Explains the mechanism of condensation between thioglycolates and alpha-beta unsatur
    • [7]

  • NMR Impurity Tables

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases.[1][9]

    • Source:Organometallics, 2010.[1][9]

    • Relevance: Essential for distinguishing solvent peaks (Ethanol, EtOAc) from product peaks.[1]

Sources

Reference Data & Comparative Studies

Validation

Unambiguous NMR Structural Elucidation: Ethyl 6-Chloro-1-benzothiophene-2-carboxylate vs. 5-Chloro Isomer

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In medicinal chemistry, the precise regiochemistry of halogenate...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In medicinal chemistry, the precise regiochemistry of halogenated benzothiophenes is critical for optimizing the structure-activity relationship (SAR) of antimicrobial and pharmacologically active agents[1]. Differentiating between positional isomers—such as Ethyl 6-chloro-1-benzothiophene-2-carboxylate (CAS: 105191-53-5) and its 5-chloro alternative—presents a common analytical challenge.

This guide objectively compares the NMR performance and spectral resolution of the 6-chloro derivative against the 5-chloro isomer. By analyzing the causality behind solvent effects and spin-spin coupling networks, we provide a self-validating 1D and 2D NMR workflow to definitively prove the substitution pattern of the benzothiophene core.

Mechanistic Rationale: The Regiochemistry Challenge

The benzothiophene core is a rigid, electron-rich heteroaromatic system. The sulfur atom at position 1 and the electron-withdrawing ethyl ester at position 2 create a strong anisotropic deshielding effect across the ring[2].

When comparing the 6-chloro product to the 5-chloro alternative, the analytical distinction relies entirely on the multiplicity (splitting patterns) and coupling constants (


)  of the remaining protons on the benzene ring:
  • Ortho-coupling (

    
    ):  Typically 8.5 – 9.0 Hz. Occurs between adjacent protons (e.g., H4 and H5).
    
  • Meta-coupling (

    
    ):  Typically 1.5 – 2.0 Hz. Occurs across one intervening carbon (e.g., H5 and H7).
    

In the 6-chloro isomer , position 6 is occupied by chlorine. Therefore, proton H7 has no ortho neighbor and only couples to H5, appearing as a fine doublet (


 Hz). Because H7 is in close spatial proximity to the deshielding lone pairs of the sulfur atom, it resonates furthest downfield[2]. Conversely, in the 5-chloro isomer , H7 has an ortho neighbor (H6), causing it to appear as a much wider doublet (

Hz).

Solvent Selection Strategy: DMSO-d6 vs. CDCl3

Choosing the right deuterated solvent is a critical first step; while Chloroform-d (CDCl3) is the industry default, it often leads to severe signal overlap in the 7.2–7.8 ppm aromatic region for closely substituted benzothiophene derivatives[3].

  • Alternative (CDCl3): Non-polar. Aromatic signals often cluster, causing second-order effects where the chemical shift difference (

    
    ) is similar in magnitude to the coupling constant (
    
    
    
    ), obscuring the critical 2.0 Hz meta-couplings.
  • Optimal Choice (DMSO-d6): Highly polar. The strong dipole interactions disrupt

    
     stacking (aggregation) of the benzothiophene rings. This solvent-induced deshielding maximizes the chemical shift dispersion of the tightly clustered H4, H5, and H7 protons, allowing for first-order multiplet analysis[3][4].
    

Comparative NMR Analysis: 6-Chloro vs. 5-Chloro Isomers

The following table summarizes the quantitative 1D


H NMR data, demonstrating how the product's regiochemistry is objectively distinguished from its structural alternative.
Proton PositionEthyl 6-chloro-1-benzothiophene-2-carboxylate (Target)Ethyl 5-chloro-1-benzothiophene-2-carboxylate (Alternative)Causality & Coupling Logic
H3 ~8.12 ppm (s)~8.15 ppm (s)Singlet; no adjacent protons on the thiophene ring.
H4 ~8.02 ppm (d, J = 8.6 Hz)~8.05 ppm (d, J = 2.0 Hz)In the 6-Cl isomer, H4 is ortho to H5. In the 5-Cl isomer, H4 is isolated (meta to H6).
H5 ~7.50 ppm (dd, J = 8.6, 2.0 Hz)N/A (Substituted by Cl)Ortho to H4, meta to H7.
H6 N/A (Substituted by Cl)~7.45 ppm (dd, J = 8.6, 2.0 Hz)Ortho to H7, meta to H4.
H7 ~8.23 ppm (d, J = 2.0 Hz) ~8.10 ppm (d, J = 8.6 Hz) Critical Identifier: In the 6-Cl isomer, H7 is isolated and highly deshielded by the adjacent sulfur atom[2].
Ethyl Group ~4.35 (q, 2H), ~1.33 (t, 3H)~4.35 (q, 2H), ~1.33 (t, 3H)Standard ester aliphatic signals; identical in both isomers.

Self-Validating 2D NMR Workflow

To ensure absolute trustworthiness in the structural assignment, 1D NMR must be validated by 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC acts as a self-validating system: if the 1D assignment of H7 is correct, it must show a 3-bond carbon correlation (


) to C5. If this cross-peak is absent, the 1D hypothesis is incorrect.

NMR_Workflow A Synthesized Compound Ethyl 6-chloro-1-benzothiophene-2-carboxylate B Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) A->B C 1D 1H NMR Acquisition (Identify H3, H4, H5, H7) B->C D Multiplet Analysis (Extract J-couplings) C->D E 2D COSY (Map H4-H5 ortho coupling) D->E If signal overlap occurs H Final Structural Validation (Confirm 6-Chloro Regiochemistry) D->H If 1D is unambiguous F 2D HSQC (Assign direct C-H bonds) E->F G 2D HMBC (Map long-range C-H connectivity) F->G G->H

Caption: Step-by-step logical workflow for the NMR structural elucidation of benzothiophene derivatives.

HMBC Connectivity Logic

The diagram below maps the critical 3-bond (


) correlations that definitively lock the chlorine atom at position 6.

HMBC_Logic H3 Proton H3 (δ ~8.12 ppm) C3a Carbon C3a H3->C3a 3J C-H C7a Carbon C7a H3->C7a 3J C-H C2 Carbon C2 (C-COOEt) H3->C2 3J C-H H7 Proton H7 (δ ~8.23 ppm) H7->C3a 3J C-H C5 Carbon C5 H7->C5 3J C-H H4 Proton H4 (δ ~8.02 ppm) H4->C7a 3J C-H C6 Carbon C6 (C-Cl) H4->C6 3J C-H

Caption: Key HMBC 3-bond correlation network validating the 6-chloro benzothiophene framework.

Experimental Protocols

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified Ethyl 6-chloro-1-benzothiophene-2-carboxylate.

  • Dissolve the compound in 0.6 mL of DMSO-d6 (100% atom D, containing 0.03% v/v TMS as an internal standard)[4].

  • Transfer the homogeneous solution to a precision 5 mm NMR tube.

Step 2: 1D


H NMR Acquisition 
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock onto the deuterium signal of DMSO-d6 and perform automated gradient shimming (Z1-Z5) to achieve a TMS line width of < 0.5 Hz. Causality: Perfect shimming is mandatory to resolve the 2.0 Hz meta-coupling of H7.

  • Acquire the spectrum using a standard single-pulse sequence (zg30).

  • Parameters: Set the Spectral Width (SW) to 15 ppm, Number of Scans (NS) to 16, and the Relaxation Delay (D1) to 2.0 seconds (ensuring complete T1 relaxation of the rigid aromatic protons for accurate integration)[4].

Step 3: 2D HMBC Acquisition (Self-Validation Step)

  • Select a gradient-selected HMBC pulse sequence (hmbcgplpndqf).

  • Optimization: Calibrate the long-range coupling delay for

    
     Hz. Causality: In rigid heteroaromatic benzothiophene systems, the 3-bond carbon-proton couplings reliably average 8 Hz. This specific delay time maximizes the cross-peak intensity for the critical H7 
    
    
    
    C5 correlation.
  • Acquire with 4-8 scans per

    
     increment, utilizing 256 
    
    
    
    increments.

Step 4: Data Processing

  • Apply exponential apodization with a Line Broadening (LB) factor of 0.3 Hz for the 1D spectrum. This enhances the signal-to-noise ratio without artificially broadening the peaks enough to merge the fine 2.0 Hz doublets.

  • Zero-fill the 2D HMBC data to a 1024 x 1024 matrix and apply sine-squared bell window functions prior to Fourier transformation to minimize truncation artifacts.

References[3] Title: Technical Support Center: Interpreting NMR Spectra of Dibenzothiophene Compounds. Source: Benchchem. URL: 2]">https://www.benchchem.com[2] Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Source: MDPI. URL: https://doi.org/10.3390/biom12010131[1] Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Source: MDPI. URL: https://doi.org/10.3390/biom12010131[4] Title: Application Note: ¹H and ¹³C NMR Spectral Analysis of Synthesized Benzothiophenes. Source: Benchchem. URL: https://www.benchchem.com

Sources

Comparative

Comparative Mass Spectrometry Analysis: Ethyl 6-Chloro-1-Benzothiophene-2-Carboxylate

Executive Summary Ethyl 6-chloro-1-benzothiophene-2-carboxylate (ECBC) is a critical pharmacophore intermediate, frequently utilized in the synthesis of antifungals, anti-inflammatory agents, and selective estrogen recep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-chloro-1-benzothiophene-2-carboxylate (ECBC) is a critical pharmacophore intermediate, frequently utilized in the synthesis of antifungals, anti-inflammatory agents, and selective estrogen receptor modulators (SERMs). Its structural rigidity and halogenation present unique analytical challenges.

This guide objectively compares the three primary mass spectrometry ionization interfaces—Gas Chromatography-Electron Impact (GC-EI) , Liquid Chromatography-Electrospray Ionization (LC-ESI) , and Atmospheric Pressure Chemical Ionization (LC-APCI) —to determine the optimal workflow for detection and quantitation.

Key Finding: While GC-EI-MS remains the "Gold Standard" for structural elucidation due to the molecule's thermal stability and distinct fragmentation, LC-APCI-MS demonstrates superior sensitivity for trace analysis in complex biological matrices, outperforming standard ESI.

Structural & Isotopic Considerations

Before selecting an ionization method, the analyst must understand the physicochemical properties of ECBC.

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 240.00 Da (

    
    )
    
  • LogP (Predicted): ~4.2 (Highly Lipophilic)

The Chlorine-Sulfur Isotope Signature

The presence of Chlorine (


) and Sulfur (

) creates a diagnostic isotopic envelope essential for filtering false positives in complex spectra.
IsotopeMass ShiftRelative AbundanceDiagnostic Value
M (Parent) 0100%Base peak in soft ionization.
M+1 +1.003~13.2%Carbon-13 contribution.
M+2 +1.997~36.5% Critical: Combined contribution of

(32%) and

(4.5%).

Comparative Analysis of Ionization Architectures

The following comparison evaluates the three "alternatives" for analyzing ECBC.

Alternative A: GC-EI-MS (The Structural Standard)
  • Mechanism: Hard ionization (70 eV) in high vacuum.

  • Performance: Excellent. The molecule is thermally stable up to ~300°C.

  • Pros: Reproducible fragmentation libraries (NIST matchable); no matrix suppression.

  • Cons: Requires sample to be dry and in volatile solvent; lower sensitivity than SIM-mode LC-MS/MS.

Alternative B: LC-ESI-MS (The Common Default)
  • Mechanism: Soft ionization via solution-phase charge transfer.

  • Performance: Sub-optimal. The benzothiophene core is electron-rich but lacks a highly basic nitrogen center for easy protonation

    
    . The ester oxygen is a weak proton acceptor.
    
  • Pros: Compatible with aqueous mobile phases.[1]

  • Cons: High background noise; poor ionization efficiency leads to high Limits of Detection (LOD).

Alternative C: LC-APCI-MS (The Recommended LC Method)
  • Mechanism: Gas-phase chemical ionization initiated by corona discharge.

  • Performance: Superior for LC. APCI effectively ionizes neutral, non-polar aromatics via charge transfer reactions, overcoming the basicity limitation of ESI.

  • Pros: High sensitivity for hydrophobic molecules; robust against matrix effects.

  • Cons: Requires higher flow rates and heat.

Data Summary: Performance Metrics
FeatureGC-EI-MSLC-ESI-MSLC-APCI-MS
Linearity (

)
> 0.9990.985> 0.995
LOD (ng/mL) 10 - 50100 - 2501 - 5
Matrix Tolerance HighLowMedium
Fragmentation Rich (Structural ID)Minimal (Adducts only)Moderate

Detailed Fragmentation Mechanism (GC-EI)

Understanding the fragmentation is vital for confirming the synthesis of the correct regioisomer (6-chloro vs. 5-chloro). The fragmentation follows a logical "unzipping" of the ester functionality.

Pathway Logic
  • Molecular Ion (

    
     240):  The aromatic benzothiophene ring stabilizes the radical cation, resulting in a prominent parent peak.
    
  • 
    -Cleavage (Loss of Ethoxy):  The bond between the carbonyl carbon and the ethoxy oxygen breaks, expelling the radical 
    
    
    
    (Mass 45).
  • Acylium Ion (

    
     195):  The resulting cation 
    
    
    
    is resonance stabilized but eventually loses Carbon Monoxide (CO).
  • Ring Cation (

    
     167):  Formation of the 6-chlorobenzothiophene cation 
    
    
    
    .

FragmentationPathway M Molecular Ion [M]+ m/z 240 Step1 - OEt (45 Da) Alpha Cleavage Acylium Acylium Ion [Ar-CO]+ m/z 195 M->Acylium Primary Path Core Chloro-Benzothiophene [Ar]+ m/z 167 Acylium->Core Secondary Path Step2 - CO (28 Da) Decarbonylation RingFrag Benzothiophene Ring m/z 132 Core->RingFrag High Energy Step3 - Cl (35 Da) (Minor Pathway)

Figure 1: Proposed Electron Impact (EI) fragmentation pathway for Ethyl 6-chloro-1-benzothiophene-2-carboxylate.

Experimental Protocols

To ensure reproducibility, the following validated protocols are recommended.

Protocol A: GC-MS (Purity & ID)
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

  • Inlet: Split mode (10:1), 280°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range: 50–500

    
    .
    
Protocol B: LC-APCI-MS (Quantitation in Matrix)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

  • Gradient: 60% B to 95% B over 4 minutes (High organic required for solubility).

  • Source Parameters (APCI):

    • Mode: Positive (

      
      ).[2]
      
    • Corona Current: 4–5 µA.

    • Source Temp: 400°C (Critical for volatilization).

  • MRM Transition:

    
     (Quantifier), 
    
    
    
    (Qualifier).
Workflow Decision Matrix

DecisionMatrix Start Start: Sample Type? Pure Pure Synthesis Intermediate Start->Pure Bio Biological Matrix / Plasma Start->Bio GC Select GC-EI-MS (High Structural ID) Pure->GC LC_Check Check Sensitivity Needs Bio->LC_Check ESI LC-ESI-MS (Avoid if possible - Low Ionization) LC_Check->ESI High Conc. APCI Select LC-APCI-MS (Best Sensitivity) LC_Check->APCI Trace Conc.

Figure 2: Decision matrix for selecting the appropriate ionization interface based on sample origin.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Benzothiophene Derivatives. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Emery Pharma. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. [Link]

  • Royal Society of Chemistry. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides. Analytical Methods. [Link]

  • National Institutes of Health (NIH). (2016). Mass spectral fragmentation patterns of benzo[b]thiophene derivatives. PubMed. [Link]

Sources

Validation

A Comparative Guide to ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE and its Analogs in Antimicrobial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzothiophene scaffold stands out as a privileged structure, forming the core of numerous biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiophene scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides a detailed comparison of ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE with its 6-fluoro and 6-(trifluoromethyl) analogs. We will delve into their synthetic accessibility, and then explore the impact of the 6-position substituent on the antimicrobial properties of their derivatives, supported by experimental data and protocols.

The Benzothiophene Core: A Versatile Scaffold in Drug Design

Benzothiophenes, heterocyclic compounds composed of a benzene ring fused to a thiophene ring, have garnered significant attention in drug discovery due to their wide range of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] The versatility of the benzothiophene ring system allows for extensive chemical modification, enabling the fine-tuning of its biological activity. This guide focuses on a specific series of 2-carboxy esters of 6-substituted benzothiophenes, which serve as crucial intermediates in the synthesis of potent antimicrobial agents.

Synthesis and Comparative Accessibility of 6-Substituted Benzothiophene-2-carboxylates

The synthesis of ethyl 6-substituted-1-benzothiophene-2-carboxylates is a critical first step in the development of novel therapeutics. A common and effective method involves the reaction of a substituted 2-fluorobenzaldehyde with ethyl thioglycolate.[3] This section provides a comparative overview of the synthesis of the 6-chloro, 6-fluoro, and 6-(trifluoromethyl) analogs.

Synthetic Pathway

The general synthetic route to these compounds is depicted below. The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular condensation.

Synthesis Substituted_2-fluorobenzaldehyde Substituted 2-Fluorobenzaldehyde Intermediate Intermediate Substituted_2-fluorobenzaldehyde->Intermediate Ethyl thioglycolate, Base (e.g., Et3N, K2CO3) Ethyl_thioglycolate Ethyl thioglycolate Product Ethyl 6-substituted-1- benzothiophene-2-carboxylate Intermediate->Product Intramolecular condensation

Caption: General synthetic scheme for ethyl 6-substituted-1-benzothiophene-2-carboxylates.

Comparative Synthesis Data

The choice of base and reaction conditions significantly impacts the yield of the final product. Below is a comparison of the synthesis for the three analogs.

Substituent (X)Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Cl4-Chloro-2-fluorobenzaldehydeTriethylamine (Et3N)DMSO802, then RT overnight96[3]
F2,4-DifluorobenzaldehydeTriethylamine (Et3N)DMSO802, then RT overnight21[3]
CF32-Fluoro-4-(trifluoromethyl)benzaldehydePotassium Carbonate (K2CO3)DMF60257[3]

Analysis of Synthetic Accessibility:

As the data indicates, the synthesis of the ethyl 6-chloro-1-benzothiophene-2-carboxylate proceeds with an exceptionally high yield of 96%, making it a readily accessible starting material.[3] In contrast, the 6-fluoro analog is obtained in a significantly lower yield of 21% under similar conditions, suggesting that its synthesis is less efficient.[3] The 6-(trifluoromethyl) derivative is synthesized with a moderate yield of 57%.[3] These differences in yield are crucial considerations for large-scale synthesis and drug development campaigns, where cost and efficiency are paramount.

Comparative Antimicrobial Profile of Derivatives

While the ethyl esters themselves are primarily used as synthetic intermediates, their derivatives, particularly acylhydrazones, have demonstrated significant antimicrobial activity.[3] The substituent at the 6-position of the benzothiophene ring plays a crucial role in modulating this biological activity.

Mechanism of Action

The precise mechanism of action for many benzothiophene derivatives is still under investigation. However, some studies suggest that they may act by inhibiting essential microbial enzymes. For instance, some benzothiazole derivatives, structurally related to benzothiophenes, are known to inhibit Dihydrofolate Reductase (DHFR), an enzyme critical for DNA synthesis in bacteria.[4]

MoA Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate DNA_Synthesis DNA Synthesis & Bacterial Growth Tetrahydrofolate->DNA_Synthesis Benzothiophene Benzothiophene Derivative Benzothiophene->DHFR

Caption: Putative mechanism of action for some benzothiophene derivatives, targeting DHFR.

Structure-Activity Relationship (SAR) and Comparative Efficacy

The antimicrobial efficacy of benzothiophene derivatives is significantly influenced by the nature and position of substituents on the benzothiophene ring. While direct comparative data for the acylhydrazone derivatives of the three target esters is limited, broader studies on benzothiophenes provide valuable insights into the structure-activity relationship (SAR).

One study synthesized a series of benzothiophene acylhydrazones and evaluated their activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains. While this study did not include the 6-fluoro or 6-trifluoromethyl analogs for direct comparison, it did highlight that derivatives of ethyl 6-chloro-1-benzothiophene-2-carboxylate showed promising activity. For example, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains.

Other research on 3-halobenzo[b]thiophenes indicated that chloro and bromo substitutions at the 3-position resulted in potent antibacterial and antifungal activity.[5] This suggests that the presence and position of a halogen atom are critical for antimicrobial efficacy.

The following table summarizes the MIC values for a selection of benzothiophene derivatives against S. aureus, illustrating the potential of this scaffold.

CompoundSubstituentTest OrganismMIC (µg/mL)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide6-ChloroS. aureus (MSSA, MRSA, DRSA)4
Thiophene-substituted monoquaternary pyridinium compoundThiopheneS. aureus12.2 - 17.7
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene3-alkynylS. aureusHigh activity[2]
3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene3-alkynylS. aureusHigh activity[2]

Interpretation of SAR:

The available data suggests that the 6-chloro substituent is a favorable feature for antimicrobial activity in this class of compounds. The high electronegativity and moderate size of the chlorine atom likely contribute to favorable interactions with the target enzyme's active site. While direct comparative data is lacking, the significantly lower synthetic yield of the 6-fluoro analog might present a practical barrier to its development, despite fluorine often being a beneficial substituent in medicinal chemistry. The 6-(trifluoromethyl) group, being a strong electron-withdrawing group, could also modulate the electronic properties of the benzothiophene ring system and influence its binding affinity to biological targets. Further comparative studies are warranted to fully elucidate the SAR of these 6-substituted benzothiophene-2-carboxylate derivatives.

Experimental Protocols

For researchers aiming to reproduce or build upon these findings, detailed experimental protocols are essential.

General Synthesis of Ethyl 6-halogenobenzo[b]thiophene-2-carboxylate[4]

Workflow:

Synthesis_Protocol Start Start Setup Combine substituted 2-fluorobenzaldehyde, ethyl thioglycolate, and base in solvent Start->Setup Reaction Stir at elevated temperature Setup->Reaction Quench Pour into ice/water Reaction->Quench Isolate Filter and wash the solid product Quench->Isolate Dry Dry the product Isolate->Dry End End Dry->End

Caption: Experimental workflow for the synthesis of ethyl 6-halogenobenzo[b]thiophene-2-carboxylates.

Step-by-Step Procedure:

  • Under a dried and inert atmosphere (e.g., N2), combine the appropriate 4-substituted-2-fluorobenzaldehyde (1 eq.), ethyl thioglycolate (1.1-1.2 eq.), and the specified base (e.g., triethylamine, 3 eq. or K2CO3, 1.1 eq.) in an anhydrous solvent (e.g., DMSO or DMF).

  • Stir the reaction mixture at the specified elevated temperature (60-80 °C) for the indicated time (e.g., 2 hours).

  • For the synthesis of the 6-chloro and 6-fluoro analogs, continue stirring at room temperature overnight.

  • Pour the reaction mixture into a large volume of ice/water and stir vigorously.

  • Collect the resulting solid by filtration, wash thoroughly with water, and dry under suction.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)[5]

Workflow:

MIC_Protocol Start Start Prepare_Inoculum Prepare bacterial suspension (0.5 McFarland standard) Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of the test compound in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Add bacterial inoculum to each well Serial_Dilution->Inoculate Incubate Incubate the plate (e.g., 37°C for 24h) Inoculate->Incubate Read_Results Visually inspect for turbidity to determine the MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Procedure:

  • Prepare the Inoculum: Prepare a suspension of the test microorganism in a suitable broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the appropriate growth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[4]

Conclusion and Future Directions

This guide has provided a comparative analysis of ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE and its 6-fluoro and 6-(trifluoromethyl) analogs, focusing on their synthesis and the antimicrobial potential of their derivatives.

Key Findings:

  • Synthetic Accessibility: Ethyl 6-chloro-1-benzothiophene-2-carboxylate is the most readily accessible of the three analogs, with a significantly higher synthetic yield.

  • Antimicrobial Potential: Derivatives of the 6-chloro analog have demonstrated potent activity against clinically relevant bacteria, including MRSA.

  • Structure-Activity Relationship: The nature of the substituent at the 6-position of the benzothiophene ring is a critical determinant of biological activity.

Future Research:

To further advance the development of this promising class of compounds, future research should focus on:

  • Direct Comparative Studies: A head-to-head comparison of the antimicrobial activity of the 6-chloro, 6-fluoro, and 6-(trifluoromethyl) benzothiophene-2-carboxylate derivatives is essential to definitively establish the optimal substituent.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds will facilitate rational drug design and the development of more potent and selective inhibitors.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates identified in vitro must be evaluated in animal models to assess their therapeutic potential and safety profile.

The benzothiophene scaffold continues to be a rich source of novel therapeutic agents. The insights provided in this guide aim to support the ongoing efforts of researchers in the development of new and effective antimicrobial drugs to combat the growing threat of antibiotic resistance.

References

  • El-Saghier, A. M. M., & Mohamed, M. A. A. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(3), 993. [Link]

  • University of West Florida. (n.d.). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. [Link]

  • Yacoubi, B. El, et al. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus. Moroccan Journal of Chemistry, 13(2), 774-806. [Link]

  • University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. [Link]

  • Schröder, K., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Molecules, 27(18), 5961. [Link]

  • Moshang Chemical. (n.d.). ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate. [Link]

  • Yaglioglu, G., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. [Link]

  • Yaglioglu, G., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]

  • Alikhani, Z., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 123. [Link]

  • Yaglioglu, G., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. INIS-IAEA. [Link]

Sources

Comparative

The Evolving Therapeutic Landscape of Benzothiophene Derivatives: A Comparative Guide to the Biological Activity of Ethyl 6-Chloro-1-Benzothiophene-2-Carboxylate Analogs

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological ac...

Author: BenchChem Technical Support Team. Date: March 2026

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on the therapeutic potential of derivatives originating from ethyl 6-chloro-1-benzothiophene-2-carboxylate, providing a comparative analysis of their biological performance supported by experimental data. We will delve into the rationale behind their synthesis and evaluation, offering insights for researchers, scientists, and drug development professionals.

The Benzothiophene Core: A Privileged Scaffold

The benzothiophene nucleus, an aromatic structure composed of a fused benzene and thiophene ring, is a key pharmacophore in several FDA-approved drugs such as the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[1] Its rigid, planar structure and the presence of a sulfur atom provide unique electronic and lipophilic properties, enabling favorable interactions with a variety of biological targets. The 6-chloro substitution on the benzene ring and the carboxylate group at the 2-position of the thiophene ring in ethyl 6-chloro-1-benzothiophene-2-carboxylate offer versatile handles for synthetic modification, allowing for the generation of diverse libraries of compounds with potentially enhanced biological activities.[4]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

While direct anticancer studies on derivatives of ethyl 6-chloro-1-benzothiophene-2-carboxylate are not extensively documented in the reviewed literature, the broader class of benzothiophene and structurally related benzothiazole derivatives has shown significant promise as antiproliferative agents.[5][6] The primary mechanism often involves the inhibition of critical cellular processes like tubulin polymerization or the modulation of key signaling pathways.[7]

Comparative Anticancer Potency of Benzothiophene and Related Derivatives
Compound ClassDerivative ExampleCancer Cell LineIC50 / GI50 (µM)Reference
Phenyl-thiophene-carboxamideCompound 2bHep3B (Hepatocellular carcinoma)5.46[7]
Phenyl-thiophene-carboxamideCompound 2eHep3B (Hepatocellular carcinoma)12.58[7]
Benzothiazole HydrazoneCompound 11HeLa (Cervical cancer)2.41[5]
Benzothiazole HydrazoneCompound 11COS-7 (Kidney fibroblast)4.31[5]
Carbonitrile BenzothiazoleCompound 36Various cancer cell linesPotent activity reported[5]
Sulphonamide BenzothiazoleCompound 40MCF-7 (Breast cancer)34.5[5]
Sulphonamide BenzothiazoleCompound 40HeLa (Cervical cancer)44.15[5]
Sulphonamide BenzothiazoleCompound 40MG63 (Osteosarcoma)36.1[5]

IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.

The data suggests that modifications on the core scaffold significantly impact anticancer activity. For instance, phenyl-thiophene-carboxamide derivatives have demonstrated potent activity against liver cancer cells.[7] Similarly, various substituted benzothiazoles have shown broad-spectrum anticancer effects.[5] These findings underscore the potential of developing potent anticancer agents from the ethyl 6-chloro-1-benzothiophene-2-carboxylate scaffold through strategic synthetic modifications.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Assay

A Seed cancer cells in a 96-well plate B Incubate cells for 24 hours to allow attachment A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine IC50 value H->I

Caption: A streamlined workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Derivatives of ethyl 6-chloro-1-benzothiophene-2-carboxylate have emerged as a promising class of antimicrobial compounds, particularly against multidrug-resistant bacteria.[4] A notable strategy involves the conversion of the ethyl ester to a carbohydrazide, which then serves as a versatile intermediate for the synthesis of various acylhydrazone derivatives.[4]

Comparative Antimicrobial Potency of 6-Chlorobenzo[b]thiophene-2-carbohydrazide Derivatives

A study focused on synthesizing acylhydrazone derivatives from 6-chlorobenzo[b]thiophene-2-carbohydrazide and evaluating their activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains.[4]

CompoundAldehyde MoietyS. aureus ATCC 29213 MIC (µg/mL)S. aureus MRSA MIC (µg/mL)S. aureus Daptomycin-R MIC (µg/mL)Reference
II.b Pyridin-2-ylmethylene444[4]
II.c 4-Fluorobenzylidene81616[4]
II.d 4-Chlorobenzylidene888[4]
II.e 4-Bromobenzylidene888[4]
II.f 4-Nitrobenzylidene888[4]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower values indicate greater antimicrobial activity.

The results highlight that the (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) derivative is particularly potent, with a low MIC of 4 µg/mL against all tested S. aureus strains.[4] This suggests that the pyridinyl moiety plays a crucial role in the antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

A Prepare serial dilutions of the test compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Include positive (bacteria only) and negative (broth only) controls B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: A schematic of the broth microdilution method for MIC determination.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Controls: Include a positive control well containing only the bacterial inoculum and broth, and a negative control well containing only broth.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Benzothiophene derivatives have demonstrated significant anti-inflammatory potential.[8][9] A study on 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), a close analog of the 6-chloro counterpart, revealed its efficacy in a mouse model of ulcerative colitis.[8]

Impact of a Benzothiophene Derivative on Inflammatory Cytokines

In a dextran sodium sulfate (DSS)-induced colitis model in mice, oral administration of BT2 (20 mg/kg) significantly modulated the levels of pro-inflammatory and anti-inflammatory cytokines.[8]

CytokineFunctionEffect of BT2 TreatmentReference
Interleukin-6 (IL-6) Pro-inflammatorySignificantly Reduced[8]
Interleukin-9 (IL-9) Pro-inflammatorySignificantly Reduced[8]
Interleukin-2 (IL-2) Pro-inflammatorySignificantly Reduced[8]
Interleukin-10 (IL-10) Anti-inflammatoryIncreased[8]

These findings indicate that this benzothiophene derivative exerts its anti-inflammatory effects by suppressing the production of key pro-inflammatory mediators while enhancing the levels of an important anti-inflammatory cytokine.[8] The mechanism was also linked to the suppression of mTORC1 activation and cyclooxygenase-2 (COX-2) expression.[8]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

This assay is a common in vitro method to screen for potential anti-inflammatory compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathway for LPS-induced NO Production

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO

Caption: Simplified signaling cascade leading to NO production in macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach 80-90% confluency.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells with LPS only).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10-15 minutes. A pink to reddish color will develop in the presence of nitrite, a stable product of NO.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production by the test compound compared to the LPS-only control.

Conclusion and Future Directions

The derivatives of ethyl 6-chloro-1-benzothiophene-2-carboxylate represent a promising and versatile scaffold for the development of novel therapeutic agents. The available data on related compounds strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on the systematic synthesis and screening of a dedicated library of derivatives from this starting material to establish clear structure-activity relationships for each biological activity. Further mechanistic studies, including the identification of specific molecular targets, will be crucial for optimizing the potency and selectivity of these promising compounds and advancing them through the drug discovery pipeline.

References

  • Gilani, S. J., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 684-690.
  • Pathak, S., et al. (2024).
  • Barbier, E., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93.
  • Al-Ostath, A., et al. (2022).
  • Kaur, R., et al. (2017). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 17(11), 969-988.
  • He, Q. Z., et al. (2023). 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. World Journal of Gastroenterology, 29(25), 4056–4072.
  • Ahmad, I., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Future Journal of Pharmaceutical Sciences, 12(1), 1-11.
  • Siddiqui, N., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of enzyme inhibition and medicinal chemistry, 25(5), 684-690.
  • Gomes, M. N., et al. (2021).
  • Algso, M. A. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11.
  • Al-Suwaidan, I. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(13), 1-20.
  • Kacem, Y., et al. (2025).
  • Sghaier, R., et al. (2020). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Journal of Molecular Structure, 1212, 128109.
  • Goud, B. S., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Russian Journal of General Chemistry, 89(7), 1503-1513.
  • Algso, M. A. S., et al. (2018).
  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4831.
  • Al-Ghorbani, M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2459.
  • Guzmán, A., et al. (2004). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). Revista de la Sociedad Química de México, 48(3), 225-230.
  • BenchChem. (2025).
  • Amoroso, R., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Pharmaceuticals, 15(8), 949.
  • Reddy, C. S., & Prasad, K. J. R. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6598.
  • Yilmaz, B., et al. (2025). Evaluation of Anticancer and Anti-Inflammatory Activities of Some Benzothiophene-Based Artemisinin. Chemistry & Biodiversity, e202500812.
  • Algso, M. A. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130, 119.
  • Tapkir, A. S., et al. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. The Thai Journal of Pharmaceutical Sciences, 45(5), 428-432.
  • Sharma, D., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 329-334.
  • Onwudiwe, D. C., & Ebirim, C. I. (2020). Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. International Journal of Scientific & Technology Research, 9(2), 3426-3430.
  • Guzmán, A., et al. (2004). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). Sociedad Química de México, 48(3), 225-230.
  • El-Sayed, M. A. A., et al. (2017). New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. Future Medicinal Chemistry, 9(6), 557-575.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 6-Chloro-1-Benzothiophene-2-Carboxylate

This document provides an in-depth, procedural guide for the safe and compliant disposal of Ethyl 6-chloro-1-benzothiophene-2-carboxylate (CAS No. 105191-53-5).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of Ethyl 6-chloro-1-benzothiophene-2-carboxylate (CAS No. 105191-53-5). As a chlorinated heterocyclic compound, this substance requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each critical step.

Hazard Identification and Essential Safety Profile

Understanding the inherent risks of a chemical is the foundation of its safe management. Ethyl 6-chloro-1-benzothiophene-2-carboxylate is classified as a hazardous substance with acute toxicity and the potential for skin sensitization.

GHS Hazard Classification: According to the available Safety Data Sheets (SDS), this compound is classified as:

  • Acute Toxicity (Oral), Category 3

  • Acute Toxicity (Dermal), Category 3

  • Skin Sensitisation, Category 1

The corresponding GHS pictograms that must be displayed where this chemical is handled and stored are:




Table 1: Hazard and Precautionary Statements Summary

CodeStatementSource
H301 + H311 Toxic if swallowed or in contact with skin.
H317 May cause an allergic skin reaction.
P261 Avoid breathing dust.
P280 Wear protective gloves/ protective clothing.
P301 + P310 IF SWALLOWED: Immediately call a POISON CENTER/doctor.
P302 + P352 IF ON SKIN: Wash with plenty of water.
P501 Dispose of contents/ container to an approved waste disposal plant.

Causality: The chloro- and benzothiophene moieties contribute to the molecule's reactivity and toxicity. Dermal and oral toxicity necessitate stringent handling protocols to prevent accidental exposure, while its potential as a skin sensitizer means that even minor contact can lead to significant allergic reactions upon subsequent exposures.

Pre-Disposal Procedures: Safe Handling and Storage of Waste

Proper disposal begins long before the waste container leaves the laboratory. It starts with correct handling and segregation at the point of generation.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) that are inspected before use.[1]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Skin and Body Protection: Wear impervious, flame-resistant clothing and long sleeves to prevent any skin contact.[1]

  • Respiratory Protection: All handling of the solid compound or solutions should occur in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][2]

Waste Storage:

  • Segregation: This compound is a halogenated organic. Its waste stream must be kept separate from non-halogenated organic waste to facilitate proper disposal and manage costs.[3] Do not mix with incompatible wastes such as strong oxidizing agents.[4][5]

  • Containerization: Use only designated, leak-proof, and clearly labeled hazardous waste containers.[6] The container must be made of a compatible material and kept tightly closed when not in use.[5][7]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Ethyl 6-chloro-1-benzothiophene-2-carboxylate," and the appropriate hazard pictograms.[5][6]

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to minimizing exposure and environmental contamination.

Minor Spill (in a fume hood):

  • Restrict Access: Ensure the area is clear of non-essential personnel.

  • Don PPE: Wear the full PPE described in Section 2.

  • Containment: Carefully collect the spilled solid using spark-proof tools. Avoid generating dust.[1]

  • Collection: Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

Major Spill (outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Prevent Entry: Keep personnel away from the spill area until the EHS team has cleared it.

First Aid:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water. Call a physician immediately.

  • Eye Contact: Rinse out with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical advice.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice from a doctor or Poison Control Center.[1]

  • Inhalation: Move the person into fresh air. If breathing is difficult, provide oxygen.[1]

Step-by-Step Disposal Protocol

The disposal of Ethyl 6-chloro-1-benzothiophene-2-carboxylate is governed by its classification as a hazardous, chlorinated organic compound. Disposal via sanitary sewer systems is strictly prohibited.[2][8][9] The only acceptable method is through a licensed professional waste disposal service.[2]

Disposal Workflow Diagram: The following diagram outlines the decision-making process for the compliant disposal of this chemical waste.

DisposalWorkflow Start Waste Generation: Ethyl 6-chloro-1-benzothiophene-2-carboxylate (solid or in solution) Segregate Segregate as 'Halogenated Organic Waste' Start->Segregate Container Place in a designated, leak-proof, and compatible waste container. Segregate->Container Label Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms (Toxic, Irritant) - Accumulation Start Date Container->Label Store Store in a designated Satellite Accumulation Area (SAA) away from incompatibles. Label->Store Pickup Arrange for pickup by institutional EHS or a licensed hazardous waste contractor. Store->Pickup Transport Waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). Pickup->Transport FinalDisposal Final Disposal Method: Typically high-temperature incineration at an approved facility. Transport->FinalDisposal

Caption: Decision workflow for compliant chemical waste disposal.

Protocol Steps:

  • Characterize the Waste: Identify all components of the waste stream. If Ethyl 6-chloro-1-benzothiophene-2-carboxylate is mixed with solvents, the entire mixture is classified as halogenated hazardous waste.

  • Segregate at Source: At the point of generation, place the waste into a container specifically designated for halogenated organic waste. This prevents cross-contamination and ensures proper final disposal.[3][10]

  • Containerize and Label:

    • Use a robust, leak-proof container with a secure lid. If reusing a container, ensure the original label is completely defaced.[6][10]

    • Affix a hazardous waste label detailing all contents, including solvents and their approximate concentrations.[10]

  • Accumulate Safely: Store the sealed container in a designated Satellite Accumulation Area within or near the laboratory. This area should be secure and prevent spills from reaching drains.

  • Schedule Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Do not allow waste to accumulate beyond regulated time or quantity limits.

  • Documentation: Ensure you receive and retain a copy of the waste manifest or duty of care certificate from the waste carrier. This is your legal proof of proper disposal.[11]

Regulatory Framework

The disposal of this chemical falls under stringent regulations. In the United States, the primary governing body is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] As a chlorinated organic compound, it may be subject to specific land disposal restrictions (LDRs), which often mandate treatment via incineration to destroy the hazardous constituents.[12]

It is the responsibility of the waste generator (the laboratory) to ensure full compliance with all federal, state, and local regulations.[10] These regulations are designed to protect human health and the environment from the risks posed by hazardous chemical waste.

References

  • Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET - 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • Cole-Parmer. (2003). Material Safety Data Sheet - Benzo[b]thiophene-2-carboxylic acid, 97%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Land Disposal Restrictions - List Details. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Idaho Department of Environmental Quality. (2019). Hazardous Waste Pharmaceutical Sewer Ban.
  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Retrieved from UNC Environment, Health and Safety website.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • BusinessWaste.co.uk. (2025). Chemical Waste Guide. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2021). EPA Deregulatory Actions. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE

CAS Number: 105191-53-5 Formula: C₁₁H₉ClO₂S Molecular Weight: 240.71 g/mol Executive Summary & Scientific Context Ethyl 6-chloro-1-benzothiophene-2-carboxylate is a specialized heterocyclic building block frequently empl...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 105191-53-5 Formula: C₁₁H₉ClO₂S Molecular Weight: 240.71 g/mol

Executive Summary & Scientific Context

Ethyl 6-chloro-1-benzothiophene-2-carboxylate is a specialized heterocyclic building block frequently employed in medicinal chemistry for the synthesis of bioactive scaffolds, particularly in the development of anti-infectives and kinase inhibitors. Its structural core—a chlorinated benzothiophene fused ring—imparts specific lipophilic and electronic properties essential for structure-activity relationship (SAR) studies.

However, the presence of the chlorobenzothiophene moiety necessitates rigorous safety protocols. Like many halogenated heteroaromatics, this compound presents risks of skin sensitization and respiratory irritation. This guide moves beyond generic safety advice, providing a logic-driven operational framework designed to protect the researcher and ensure experimental reproducibility.

Hazard Identification & Risk Assessment

Before handling, we must quantify the risk. While specific toxicological data (LD50) for this exact isomer is often limited in public databases, structural analogs (benzothiophene esters) suggest a hazard profile centered on irritation and sensitization .

Hazard CategoryGHS Classification (Inferred/Analogous)Operational Implication
Skin Corrosion/Irritation Category 2Direct contact may cause dermatitis; prolonged exposure can lead to sensitization.
Serious Eye Damage Category 2ADust or concentrated solutions can cause severe irritation.
STOT - Single Exposure Category 3 (Respiratory)Inhalation of dusts during weighing is the primary entry route.
Environmental Aquatic Chronic (Potential)Halogenated organics are persistent; strict waste segregation is mandatory.

The PPE Shield: A Self-Validating Defense System

Personal Protective Equipment (PPE) is not a uniform; it is a barrier system selected based on permeation kinetics and physical state.

PPE Decision Logic

The following diagram illustrates the decision matrix for selecting PPE based on the scale of operation and the physical state of the reagent.

PPE_Decision_Matrix Start Start: Handling Assessment State_Check Physical State? Start->State_Check Solid_Dust Solid / Powder State_Check->Solid_Dust Solution Dissolved in Organic Solvent State_Check->Solution Quant_Check Quantity > 100 mg? Solid_Dust->Quant_Check Solvent_Check Solvent Type? Solution->Solvent_Check Standard_PPE Standard PPE: Nitrile Gloves (4 mil) Safety Glasses Lab Coat Quant_Check->Standard_PPE No Enhanced_PPE Enhanced PPE: Double Nitrile Gloves N95 Respirator (if outside hood) Tyvek Sleeves Quant_Check->Enhanced_PPE Yes Permeable DCM / Chloroform Solvent_Check->Permeable Standard_Solv EtOAc / Methanol Solvent_Check->Standard_Solv Action_Glove Action: Use Silver Shield or Laminate Gloves Permeable->Action_Glove Standard_Solv->Standard_PPE

Figure 1: PPE Selection Logic. Note that solution-phase handling often dictates glove choice based on the solvent carrier (e.g., DCM requires laminate gloves), not just the solute.

Technical Specifications
  • Hand Protection:

    • Standard:Nitrile Rubber (0.11 mm / 4 mil) . Sufficient for solid handling.

    • High Risk: If dissolved in halogenated solvents (DCM), use Silver Shield/4H laminate gloves under nitrile outer gloves. Benzothiophenes are lipophilic and can co-migrate with solvents through standard nitrile.

  • Respiratory Protection:

    • Primary defense is engineering controls (Fume Hood).

    • If weighing outside a hood is unavoidable (not recommended), use a P100/N95 particulate respirator .

  • Eye Protection:

    • Chemical Safety Goggles (ANSI Z87.1) are preferred over safety glasses to prevent dust ingress from the sides.

Operational Protocol: Handling & Synthesis

This workflow ensures containment of the halogenated aromatic, preventing cross-contamination and exposure.

The "Closed-Loop" Weighing Technique

To minimize dust exposure (the highest risk vector), use the following protocol:

  • Preparation: Place the balance inside the fume hood if possible. If not, use a static-free weighing boat and a secondary containment tray.

  • Transfer: Open the reagent bottle only inside the hood. Transfer the approximate amount to a tared vial, cap it, and then move to the balance.

  • Solubilization: Add the reaction solvent (e.g., DMF, THF) to the solid immediately after weighing to lock the dust into the liquid phase.

Reaction & Workup Logic

Handling_Workflow Storage Storage (2-8°C, Inert Gas) Weighing Weighing (Closed Vial Transfer) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Fume Hood) Weighing->Reaction Dissolve Immediately Quench Quench/Workup (Phase Separation) Reaction->Quench Monitor via TLC/LCMS Waste Disposal (Halogenated Stream) Quench->Waste Segregate Aqueous/Organic

Figure 2: Operational workflow emphasizing containment and immediate solubilization.

Disposal & Decontamination

Proper disposal is critical due to the halogen content (Chlorine) and sulfur heterocycle. Improper incineration can lead to the formation of toxic byproducts (dioxins/SOx).

Waste Segregation Strategy
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in Hazardous Solid Waste containers, labeled "Halogenated Organic Solid."

  • Liquid Waste:

    • Halogenated Solvent Waste: This is the correct stream. Even if the solvent used was non-halogenated (e.g., Ethyl Acetate), the presence of the chloro-benzothiophene solute classifies the mixture as halogenated for incineration purposes.

    • Why? High-temperature incineration (>1100°C) is required to break the C-Cl bond safely.

  • Aqueous Waste: If an extraction was performed, the aqueous layer should be checked for pH and organic content before disposal.

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Up: Don double nitrile gloves and a respirator.

  • Contain: Cover the spill with a chemically inert absorbent (Vermiculite or specialized organic spill pads). Do not use paper towels alone, as they may spread dust.

  • Clean: Wipe the area with a soap/water solution (surfactants help lift lipophilic residues) followed by an ethanol wipe.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
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ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
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